Boc-his(3-ME)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFLUIZBZNCTI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427020 | |
| Record name | BOC-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61070-22-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61070-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BOC-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Nα-Boc-3-methyl-L-histidine (Boc-His(3-Me)-OH) for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-(tert-Butoxycarbonyl)-3-methyl-L-histidine, hereafter referred to as Boc-His(3-Me)-OH. It includes detailed information on its application in peptide synthesis, relevant experimental protocols, and an analysis of its role in mitigating common challenges associated with the incorporation of histidine residues in synthetic peptides.
Core Properties of this compound
This compound is a protected amino acid derivative widely employed as a building block in solid-phase peptide synthesis (SPPS) and other areas of pharmaceutical research. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the α-amino group allows for controlled, stepwise peptide chain elongation. Critically, the methylation at the 3-position (π-position) of the imidazole ring enhances the stability and solubility of the molecule and plays a crucial role in suppressing racemization during peptide coupling reactions.[1]
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1. These values are compiled from computed data and available experimental information for closely related compounds.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₉N₃O₄ | PubChem[2] |
| Molecular Weight | 269.30 g/mol | PubChem[2] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acid | PubChem[2] |
| CAS Number | 61070-22-2 | PubChem[2] |
| Appearance | White to off-white solid (inferred) | General knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (inferred from similar compounds) | [3][4] |
| Storage | Store at -20°C for long-term stability | [5] |
Application in Peptide Synthesis
The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The strategic placement of the methyl group on the π-nitrogen of the imidazole ring offers significant advantages over other histidine derivatives, particularly in the prevention of racemization.
Racemization in Histidine Coupling
Histidine is notoriously prone to racemization during peptide coupling reactions. This is due to the basicity of the unprotected π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can result in a mixture of L- and D-isomers, compromising the stereochemical integrity of the final peptide.
The Role of N-3 Methylation in Suppressing Racemization
By alkylating the π-nitrogen, as in this compound, the basicity of this nitrogen is significantly reduced. This disfavors the abstraction of the α-proton, thereby preserving the stereochemical integrity of the amino acid during coupling. While direct quantitative data for the racemization of this compound is limited, studies on the structurally similar Fmoc-His(3-Bum)-OH have shown that N-3 alkylation is a highly effective strategy for minimizing racemization, even under forcing conditions such as elevated temperatures.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound and its incorporation into peptides. These protocols are based on established methods for similar compounds and should be optimized for specific applications.
Synthesis of this compound (Proposed)
A detailed, publicly available protocol for the specific synthesis of this compound is not readily found. However, a plausible synthetic route can be adapted from the synthesis of similar N-3 alkylated histidine derivatives, such as the conversion of Boc-His(τ-Boc)-OMe to Boc-His(3-Bum)-OMe. The general strategy would involve the protection of the α-amino and carboxyl groups of L-histidine, followed by the regioselective methylation of the π-nitrogen of the imidazole ring, and subsequent deprotection of the carboxyl group.
Incorporation of this compound in Boc-SPPS
The following is a general protocol for the incorporation of this compound into a peptide chain using manual or automated Boc-SPPS.
Materials and Reagents:
-
This compound
-
Peptide synthesis resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Ninhydrin test kit
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a 5% solution of DIEA in DMF.
-
Coupling:
-
Dissolve this compound (3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Purity Analysis by RP-HPLC
The purity of the synthesized peptide containing the this compound residue should be assessed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: An analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and should be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Sample Preparation:
-
Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., HF/anisole or a less toxic alternative).
-
Precipitate the peptide in cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Storage and Stability
For long-term storage, this compound should be kept in a tightly sealed container at -20°C. Before use, the container should be allowed to warm to room temperature to prevent moisture condensation, which could lead to the hydrolysis of the Boc group.
Conclusion
This compound is a valuable reagent for peptide synthesis, offering enhanced stability, solubility, and, most importantly, a high degree of protection against racemization during coupling. Its use is particularly advantageous in the synthesis of complex peptides where the stereochemical integrity of histidine residues is critical for biological activity. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in research and drug development.
References
An In-depth Technical Guide to the Synthesis and Characterization of Boc-L-His(π-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nα-tert-butoxycarbonyl-Nπ-methyl-L-histidine (Boc-L-His(π-Me)-OH). This compound is a valuable building block in peptide synthesis, particularly for the incorporation of a π-methylated histidine residue, which can influence the conformation and biological activity of peptides. This document outlines a common synthetic route, detailed experimental protocols for synthesis and characterization, and key analytical data.
Core Compound Properties
Boc-L-His(π-Me)-OH is a derivative of L-histidine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the π-nitrogen of the imidazole side chain is methylated.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N₃O₄[1] |
| Molecular Weight | 269.30 g/mol [1] |
| Appearance | White to off-white solid |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1-methyl-1H-imidazol-4-yl)propanoic acid |
| Synonyms | Boc-His(pi-Me)-OH, N-alpha-t-Butyloxycarbonyl-pi-methyl-L-histidine[1] |
Synthesis of Boc-L-His(π-Me)-OH
The synthesis of Boc-L-His(π-Me)-OH can be achieved through a multi-step process starting from L-histidine. A general and effective strategy involves the protection of the α-amino group, followed by the selective methylation of the π-nitrogen of the imidazole ring, and subsequent saponification of the methyl ester.
Caption: Synthetic workflow for Boc-L-His(π-Me)-OH.
Step 1: Synthesis of L-Histidine methyl ester dihydrochloride
-
To a cooled (0 °C) and stirred suspension of L-histidine (15.5 g, 100 mmol) in methanol (200 mL), thionyl chloride (15 mL, 205 mmol) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The solvent is removed under reduced pressure to yield a white solid.
-
The solid is triturated with diethyl ether, filtered, and dried under vacuum to give L-histidine methyl ester dihydrochloride.
Step 2: Synthesis of Nα-Boc-L-histidine methyl ester (Boc-L-His-OMe)
-
L-Histidine methyl ester dihydrochloride (24.2 g, 100 mmol) is dissolved in a mixture of dioxane and water (1:1, 200 mL).
-
The solution is cooled to 0 °C, and triethylamine (27.9 mL, 200 mmol) is added to adjust the pH to approximately 9-10.
-
Di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) dissolved in dioxane (50 mL) is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield Boc-L-His-OMe.
Step 3: Synthesis of Nα-Boc-Nπ-methyl-L-histidine methyl ester (Boc-L-His(π-Me)-OMe)
-
To a solution of Boc-L-His-OMe (26.9 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C, sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) is added portion-wise.
-
The mixture is stirred for 30 minutes at 0 °C.
-
Methyl iodide (6.9 mL, 110 mmol) is added dropwise, and the reaction is stirred at room temperature for 6 hours.
-
The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of Nα-Boc-Nπ-methyl-L-histidine (Boc-L-His(π-Me)-OH)
-
Boc-L-His(π-Me)-OMe (28.3 g, 100 mmol) is dissolved in a mixture of THF and water (3:1, 200 mL).
-
Lithium hydroxide monohydrate (4.6 g, 110 mmol) is added, and the mixture is stirred at room temperature for 4 hours.
-
The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.
-
The aqueous layer is acidified to pH 3-4 with 1 M HCl at 0 °C.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Boc-L-His(π-Me)-OH as a solid.
Characterization of Boc-L-His(π-Me)-OH
Thorough characterization is essential to confirm the structure and purity of the synthesized Boc-L-His(π-Me)-OH. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Logical workflow for the characterization of Boc-L-His(π-Me)-OH.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Imidazole C2-H |
| ~6.8 | s | 1H | Imidazole C5-H |
| ~4.3 | m | 1H | α-CH |
| ~3.6 | s | 3H | N-CH₃ |
| ~3.1 | m | 2H | β-CH₂ |
| 1.4 | s | 9H | Boc (CH₃)₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (acid) |
| ~155 | C=O (Boc) |
| ~137 | Imidazole C2 |
| ~128 | Imidazole C4 |
| ~118 | Imidazole C5 |
| ~80 | Boc C(CH₃)₃ |
| ~55 | α-C |
| ~33 | N-CH₃ |
| ~29 | β-C |
| ~28 | Boc (CH₃)₃ |
Mass Spectrometry (ESI-MS)
| m/z | Assignment |
| 270.14 | [M+H]⁺ |
| 292.12 | [M+Na]⁺ |
| 268.12 | [M-H]⁻ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | O-H stretch (acid) |
| ~2980 | C-H stretch (alkane) |
| ~1710 | C=O stretch (Boc and acid) |
| ~1520 | N-H bend |
| ~1160 | C-O stretch |
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Boc-L-His(π-Me)-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the functional groups present in the molecule.[2][3][4][5]
References
Applications of Boc-His(3-Me)-OH in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-tert-butyloxycarbonyl-3-methyl-L-histidine, commonly referred to as Boc-His(3-Me)-OH, is a specialized amino acid derivative with significant applications in biochemical research, particularly in the realms of peptide synthesis and drug development. The strategic methylation at the 3-position (π-position) of the imidazole ring offers distinct advantages, primarily in the suppression of racemization during peptide synthesis, a critical factor for ensuring the stereochemical integrity and biological activity of the final peptide. This guide provides an in-depth overview of the applications of this compound, including its chemical properties, its role in solid-phase peptide synthesis (SPPS), and its utility in the development of therapeutic peptides. Detailed experimental protocols and visual representations of key processes are provided to facilitate its practical implementation in the laboratory.
Introduction
Histidine is a crucial amino acid in many biologically active peptides, contributing to their structure, function, and catalytic activity. However, its imidazole side chain presents a significant challenge during solid-phase peptide synthesis (SPPS) due to its susceptibility to racemization. The π-nitrogen of the imidazole ring can act as an internal base, facilitating the abstraction of the α-proton and leading to a loss of chirality. To circumvent this, various protecting group strategies have been developed. This compound is a protected amino acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole ring is modified with a methyl group at the 3-position. This methylation effectively blocks the problematic π-nitrogen, thereby minimizing racemization and enhancing the fidelity of peptide synthesis.[1]
The incorporation of 3-methylhistidine into peptides can also impart desirable physicochemical properties, such as increased stability and solubility, which are advantageous for drug development.[2] This guide will explore the multifaceted applications of this compound, providing researchers with the necessary information to leverage its benefits in their work.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in synthesis. The following table summarizes key properties of this compound.[3]
| Property | Value |
| Molecular Formula | C₁₂H₁₉N₃O₄ |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acid |
| CAS Number | 61070-22-2 |
| Appearance | White to off-white powder |
| Purity | ≥ 99% (HPLC) |
| Solubility | Soluble in organic solvents like DMF and DCM. |
| Storage Conditions | Store at 0-8°C |
Data sourced from PubChem (CID: 7018763) and Chem-Impex.[2][3]
Applications in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a valuable building block for introducing a 3-methylhistidine residue into a peptide chain.
Suppression of Racemization
Histidine is highly prone to racemization during the activation step of peptide coupling. The unprotected π-nitrogen of the imidazole ring can abstract the α-proton, leading to the formation of an achiral enolate intermediate.[4] Methylation at the 3-position of the imidazole ring in this compound sterically and electronically hinders this intramolecular base catalysis, significantly suppressing racemization and ensuring the synthesis of peptides with high stereochemical purity.[1]
While direct quantitative data for the racemization of this compound is limited, studies on the analogous Fmoc-protected derivative, Fmoc-His(3-Me)-OH, and the structurally similar Fmoc-His(3-Bum)-OH, provide strong evidence for the effectiveness of N-3 alkylation in preserving chiral integrity.[1] The following table presents comparative data on the racemization of various protected histidine derivatives, illustrating the benefits of π-nitrogen protection.
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA Coupling | <0.3% (Below detection limit) |
| Fmoc-His(1-Trt)-OH | TBTU/DIPEA Coupling | 4.5% |
Data for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH from a study on Liraglutide synthesis.[4] Data for Fmoc-His(3-Bum)-OH and Fmoc-His(1-Trt)-OH from a study on a model peptide Z-Ala-His-Pro-OH. Fmoc-His(3-Bum)-OH serves as a proxy for N-3 alkyl-type protection.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
This section provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Materials and Reagents
-
This compound
-
Merrifield resin or other suitable Boc-compatible resin
-
Other Nα-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Piperidine (for Fmoc synthesis comparison, if needed)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
SPPS Workflow
Detailed Synthesis Steps
-
Resin Preparation: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and shake for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (2x), and then DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIPEA in DCM and shake for 5-10 minutes. Repeat this step.
-
Wash the resin with DCM (3x) and then DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Boc group removed, wash the resin thoroughly with DCM and dry it under vacuum.
-
Treat the resin with a strong acid cleavage cocktail (e.g., anhydrous HF or a TFMSA/TFA mixture) containing appropriate scavengers for 1-2 hours at 0°C.
-
Evaporate the cleavage cocktail and precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Analysis:
-
Wash the peptide pellet with cold diethyl ether and dry it.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of peptide-based therapeutics.
Enhanced Peptide Stability and Solubility
The incorporation of 3-methylhistidine can enhance the stability of peptides against enzymatic degradation. The methyl group can sterically hinder the access of proteases to adjacent peptide bonds, thereby increasing the peptide's half-life in biological systems.[2] Furthermore, the modification of the imidazole ring can alter the overall hydrophilicity and charge distribution of the peptide, potentially leading to improved solubility and better pharmacokinetic properties.[2]
Synthesis of Bioactive Peptides
This compound is instrumental in the synthesis of peptides containing 3-methylhistidine, which are known to possess various biological activities. A prominent example is anserine (β-alanyl-3-methyl-L-histidine), a dipeptide found in the muscle and brain tissue of various animals. Anserine exhibits antioxidant, pH-buffering, and potential anti-glycation properties, making it and its analogs interesting candidates for therapeutic development.[5][6] The synthesis of such peptides requires a reliable method for incorporating 3-methylhistidine without racemization, a role perfectly fulfilled by this compound.
Conclusion
This compound is a critical reagent for researchers engaged in peptide synthesis and drug development. Its key advantage lies in the effective suppression of histidine racemization, a common and detrimental side reaction in SPPS. This ensures the synthesis of stereochemically pure peptides, which is paramount for their biological function. Furthermore, the incorporation of 3-methylhistidine can enhance the stability and solubility of peptides, improving their potential as therapeutic agents. The detailed protocols and conceptual diagrams provided in this guide aim to equip researchers with the knowledge to effectively utilize this compound in their pursuit of novel and effective peptide-based solutions for biochemical and pharmaceutical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C12H19N3O4 | CID 7018763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merel.si [merel.si]
- 5. mdpi.com [mdpi.com]
- 6. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-His(3-Me)-OH for Studying Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-Boc-3-methyl-L-histidine (Boc-His(3-Me)-OH), a critical reagent for the study of post-translational modifications (PTMs), specifically 3-methylhistidine. This modification serves as a key biomarker for muscle protein catabolism and its incorporation into peptides offers a strategy for enhancing therapeutic properties. This document details the synthesis, application in peptide chemistry, analytical detection methods, and the biological context of 3-methylhistidine, supported by experimental protocols and quantitative data.
Introduction to 3-Methylhistidine (3-MH)
3-Methylhistidine (3-MH) is a post-translationally modified amino acid derived from histidine.[1] It is primarily found in actin and myosin, the major contractile proteins in skeletal muscle.[2][3] The methylation of histidine occurs on the imidazole ring at the N-3 (tele) position. Unlike its precursor, histidine, 3-MH is not re-utilized for protein synthesis after muscle protein breakdown.[2] Instead, it is released into the bloodstream and excreted in the urine, making its concentration in biological fluids a valuable and sensitive biomarker for the rate of muscle protein degradation.[3] Elevated levels of 3-MH are associated with conditions of increased muscle catabolism, such as strenuous exercise, muscle injury, fasting, and various metabolic disorders.
Beyond its role as a biomarker, the incorporation of 3-methylhistidine into peptides is a strategic approach in drug design to enhance proteolytic stability. The methyl group can sterically hinder the action of proteases that typically cleave at or near histidine residues, thereby prolonging the peptide's half-life in biological systems.[4]
This compound: A Key Building Block for 3-MH Peptide Synthesis
To study the effects of 3-methylation on peptide function and to synthesize 3-MH-containing peptides as research tools or potential therapeutics, a protected form of the amino acid is required for solid-phase peptide synthesis (SPPS). Nα-Boc-3-methyl-L-histidine (this compound) is the key building block for this purpose. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for the controlled, stepwise addition of the amino acid to a growing peptide chain under Boc-SPPS conditions.
Synthesis of this compound
The synthesis of this compound involves two key steps: the regioselective methylation of the histidine imidazole ring at the N-3 position and the subsequent protection of the α-amino group with a Boc group.
Step 1: Synthesis of 3-Methyl-L-histidine
A common method for the synthesis of 3-methyl-L-histidine involves the direct methylation of L-histidine.
-
Protocol:
-
Dissolve L-histidine in a suitable solvent, such as water or a mixed aqueous-organic solvent system.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, in a stoichiometric amount. The reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the imidazole nitrogen.
-
Control of regioselectivity to favor N-3 methylation over N-1 methylation can be challenging and may require optimization of reaction conditions (e.g., pH, temperature, and choice of methylating agent).
-
The reaction mixture is stirred for a defined period, and the progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the 3-methyl-L-histidine product is isolated and purified, often through ion-exchange chromatography.
-
Step 2: Boc Protection of 3-Methyl-L-histidine
The α-amino group of 3-methyl-L-histidine is protected using di-tert-butyl dicarbonate (Boc)₂O.
-
Protocol:
-
Dissolve 3-methyl-L-histidine in a suitable solvent mixture, such as dioxane/water or tetrahydrofuran/water.
-
Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the this compound product is isolated by acidification of the reaction mixture followed by extraction with an organic solvent (e.g., ethyl acetate). The product is then purified by recrystallization or column chromatography.
-
Incorporation of this compound into Peptides via Boc-SPPS
This compound is incorporated into peptide sequences using the Boc solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol for Boc-SPPS using this compound
This protocol outlines a single coupling cycle for the incorporation of this compound.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid already attached and its Nα-Boc group removed. Swell the resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes to ensure complete removal of the Boc group.[5]
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with N,N-dimethylformamide (DMF).
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.[6]
-
Wash the resin extensively with DMF to remove excess base.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin substitution) and an activating agent in DMF or a mixture of DMF/DCM. Due to the steric hindrance of the 3-methyl group, robust coupling reagents are recommended.
-
Recommended Coupling Reagents:
-
HBTU/HATU: Dissolve this compound and HBTU or HATU (1 equivalent to the amino acid) in DMF. Add DIEA (2 equivalents to the amino acid) to activate.
-
DCC/HOBt: Dissolve this compound and HOBt (1 equivalent) in DMF/DCM. Add DCC (1 equivalent) and pre-activate for 10 minutes at 0°C.
-
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended due to the potentially slower reaction rate of the sterically hindered amino acid.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling (recoupling) with a freshly prepared activated this compound solution is recommended.
-
-
Capping (Optional): If unreacted amino groups persist after recoupling, they can be capped to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In the case of peptides containing 3-methylhistidine, the methyl group on the imidazole ring is stable to the cleavage conditions.
-
Protocol:
-
The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Scavengers, such as anisole, are added to the cleavage cocktail to prevent side reactions.
-
After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and dried.
-
The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Techniques for the Characterization of 3-MH Peptides
Accurate detection and quantification of 3-methylhistidine in synthetic peptides and biological samples are crucial for research and development.
Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of 3-MH.
-
Methodology:
-
Sample Preparation: Peptides are typically analyzed directly after purification. For biological samples (e.g., plasma, urine), a protein precipitation step followed by solid-phase extraction may be necessary to remove interfering substances.
-
LC-MS/MS Analysis: The sample is injected into an LC system to separate the peptide of interest from other components. The eluent is then introduced into a tandem mass spectrometer.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion (the protonated peptide) to a characteristic product ion.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 1-Methylhistidine | 170.1 | 126.1 | - |
| 3-Methylhistidine | 170.1 | 124.1 | 16 |
| d₃-3-Methylhistidine (Internal Standard) | 173 | 127 | 16 |
Table 1: Exemplary Mass Spectrometry Parameters for 1-MH and 3-MH Detection.[7]
Proteolytic Stability Assay
A key application of incorporating 3-MH into peptides is to enhance their resistance to enzymatic degradation. The following protocol outlines a typical in vitro assay to assess proteolytic stability.
-
Protocol:
-
Incubation: Incubate the 3-MH-containing peptide and its unmodified counterpart in human serum or a specific protease solution (e.g., trypsin) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Stop the proteolytic reaction in each aliquot by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or acetonitrile.
-
Analysis: Quantify the amount of intact peptide remaining at each time point using RP-HPLC or LC-MS.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. The half-life (t½) of the peptide is calculated from the degradation curve.
-
| Peptide | Modification | Half-life (t½) in Human Serum (Illustrative) |
| Peptide X | Unmodified (His) | 30 minutes |
| Peptide X | 3-Methylhistidine | > 240 minutes |
Table 2: Illustrative Quantitative Data on Proteolytic Stability.
Biological Context: Signaling Pathways in Muscle Protein Catabolism
The release of 3-methylhistidine from muscle protein is a downstream consequence of complex signaling pathways that regulate protein degradation. Understanding these pathways is crucial for developing therapeutic strategies to combat muscle wasting. The primary pathways involved are the mTOR, FoxO, and NF-κB signaling cascades.
Signaling Pathway Diagrams
Conclusion
This compound is an indispensable tool for researchers studying the post-translational modification of histidine and its implications in muscle physiology and drug development. Its use in solid-phase peptide synthesis allows for the creation of peptides with enhanced proteolytic stability, providing a valuable strategy for improving the therapeutic potential of peptide-based drugs. The analytical methods and experimental protocols detailed in this guide offer a framework for the successful synthesis, characterization, and evaluation of 3-methylhistidine-containing peptides. A thorough understanding of the underlying biological signaling pathways that regulate 3-methylhistidine release is critical for the development of effective interventions for muscle wasting diseases.
References
- 1. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 2. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. 3-Methylhistidine turnover in the whole body, and the contribution of skeletal muscle and intestine to urinary 3-methylhistidine excretion in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of N-methylated histidine residues
An In-depth Technical Guide on the Biological Significance of N-methylated Histidine Residues
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. While phosphorylation, ubiquitination, and methylation of lysine and arginine are well-studied, the methylation of histidine residues has remained a comparatively enigmatic PTM. This guide delves into the core biological significance of N-methylated histidine, a subtle but impactful modification. It provides a comprehensive overview of the key enzymes, their substrates, and the physiological consequences of this modification, from maintaining cytoskeletal integrity to its emerging roles in oncology and utility as a clinical biomarker. This document synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental protocols, and provides visual diagrams of crucial pathways and workflows to empower researchers and drug development professionals in this burgeoning field.
Biochemistry of Histidine Methylation
The imidazole ring of histidine contains two nitrogen atoms, Nπ (pros, or N1) and Nτ (tele, or N3), both of which can be methylated.[1][2] This modification is catalyzed by a class of enzymes known as protein histidine methyltransferases (PHMTs) that transfer a methyl group from the universal methyl donor S-adenosyl-L-methionine (AdoMet), yielding a methylated histidine residue and S-adenosyl-L-homocysteine (AdoHcy).[3][4]
Biochemically, methylation alters the properties of the histidine side chain. It increases the pKa of the imidazole ring, thereby increasing the fraction that is protonated at physiological pH.[3] This can impact protein structure, protein-protein interactions, metal ion chelation, and enzyme catalysis.[5]
Key Protein Histidine Methyltransferases (PHMTs) and Their Substrates
Recent research has identified three primary PHMTs in mammals, each displaying distinct specificity for the nitrogen atom on the imidazole ring and the target protein sequence.[1]
-
SETD3 (SET Domain Containing 3): Identified as the first metazoan histidine methyltransferase, SETD3 specifically catalyzes the N3-methylation of Histidine 73 (His73) in β-actin.[6][7][8][9] This modification is highly conserved and is crucial for maintaining cytoskeleton integrity and regulating smooth muscle contractility.[7]
-
METTL9 (Methyltransferase-like 9): METTL9 is a broad-specificity N1-histidine methyltransferase that targets proteins containing a "His-x-His" (HxH) motif, where 'x' is a small amino acid residue.[1][10] It specifically methylates the second histidine of the motif.[1] Key substrates include zinc transporters like SLC39A7, with implications for tumor growth.[11]
-
METTL18 (Methyltransferase-like 18): This enzyme is responsible for the N3-methylation of Histidine 245 on the ribosomal protein RPL3.[1] This modification is important for the proper assembly of the 60S ribosome subunit and maintaining the fidelity of translation.[12]
Table 1: Summary of Characterized Mammalian Protein Histidine Methyltransferases
| Methyltransferase | Target Nitrogen | Substrate(s) | Specific Residue(s) | Key Biological Function(s) |
| SETD3 | N3 (Nτ) | β-Actin | His73 | Cytoskeleton integrity, smooth muscle contraction[6][7] |
| METTL9 | N1 (Nπ) | Proteins with "HxH" motif (e.g., SLC39A7, S100A9) | Second His in HxH motif | Zinc homeostasis, tumor growth[1][11] |
| METTL18 | N3 (Nτ) | Ribosomal Protein L3 (RPL3) | His245 | Ribosome assembly, translational fidelity[1][12] |
Physiological and Pathological Significance
Regulation of the Cytoskeleton and Muscle Function
The N3-methylation of actin at His73 by SETD3 is the most well-characterized histidine methylation event. This modification reduces the rate of nucleotide exchange on actin monomers and slightly accelerates the assembly of actin filaments.[7] Mice lacking SETD3 show a complete loss of actin His73 methylation.[7] This results in severe reproductive issues in female mice, specifically primary maternal dystocia (difficulty in childbirth) due to impaired uterine smooth muscle contraction, highlighting a critical role for this PTM in physiological processes.[7]
Role in Cancer
The role of histidine methylation in cancer is an emerging area of research. SETD3 has been implicated in carcinogenesis, although its exact role may be context-dependent.[6][8] More directly, the METTL9 methyltransferase has been shown to be required for tumor growth.[11] By methylating zinc transporters, METTL9 influences zinc homeostasis, which is critical for the function of numerous enzymes and transcription factors involved in cell proliferation. Deletion of Mettl9 in mouse models suppresses tumor growth and enhances anti-tumor immunity.[11]
N-Methylated Histidine as Biomarkers
Free N-methylated histidine residues, liberated during protein degradation, are not reutilized for protein synthesis and are excreted, making them valuable biomarkers.[2]
-
3-Methylhistidine (3-MH): Formed from the post-translational methylation of histidine in actin and myosin, 3-MH is released during the breakdown of myofibrillar proteins.[2][13] Its concentration in plasma and urine serves as a sensitive marker for muscle protein catabolism.[14][15] Elevated levels can indicate muscle wasting, strenuous exercise, or certain metabolic disorders.[13] However, dietary meat intake also contributes to 3-MH levels, which must be considered during interpretation.[2]
-
1-Methylhistidine (1-MH): Unlike 3-MH, 1-MH is not endogenously formed in humans.[14] Its presence in the body is primarily the result of metabolizing the dipeptide anserine (β-alanyl-Nπ-methyl-L-histidine), which is abundant in poultry and fish.[16][17] Therefore, 1-MH serves as a specific biomarker for recent meat consumption and can be used to distinguish dietary from endogenous sources of 3-MH.[2][13]
Table 2: Reference Concentrations of N-Methylated Histidines
| Analyte | Matrix | Normal Concentration Range | Associated Conditions for Elevation |
| 1-Methylhistidine (1-MH) | Plasma | ~5.0 - 15.0 µmol/L[2][18] | High meat/fish intake |
| Urine | 17.7 - 153.8 µmol/mmol creatinine[19][20][21] | High meat/fish intake | |
| 3-Methylhistidine (3-MH) | Plasma | ~2.7 - 10.0 µmol/L[2] | Muscle wasting, strenuous exercise, high meat intake[13] |
| Urine | Variable, reflects muscle mass and diet | Muscle catabolism, trauma, muscular dystrophy[2] |
N-Methylated Dipeptides: Carnosine and Anserine
Beyond their role as protein residues, N-methylated histidines are components of biologically active dipeptides. Anserine (β-alanyl-Nπ-methyl-L-histidine) is the N1-methylated form of carnosine (β-alanyl-L-histidine).[16] These dipeptides are found in high concentrations in skeletal muscle and brain tissue.[16][22] They possess significant pH-buffering and antioxidant properties and play roles in metal ion chelation.[23] Supplementation with carnosine and anserine has been explored for ergogenic effects in high-intensity exercise and for potential therapeutic benefits against cognitive decline.[24][25] Anserine is more resistant to degradation by the enzyme carnosinase in human serum compared to carnosine, potentially increasing its bioavailability.[23][25]
Experimental Protocols
Identification of Histidine Methylation Sites by Mass Spectrometry
There are no established affinity agents to enrich for histidine-methylated peptides, making their large-scale identification challenging.[26] The primary method relies on high-resolution mass spectrometry (MS) analysis of complex peptide mixtures derived from proteolytic digests.
Generalized Protocol:
-
Protein Extraction and Digestion: Extract total protein from cells or tissues. Reduce and alkylate cysteine residues, followed by digestion with a protease (e.g., Trypsin).
-
Peptide Fractionation (Optional but Recommended): To reduce sample complexity, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography (RPLC).
-
LC-MS/MS Analysis: Analyze peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow RPLC system. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.
-
Database Searching: Search the resulting MS/MS spectra against a protein sequence database. The search parameters must include methylation of histidine (+14.01565 Da) as a variable modification. Specialized search algorithms may be required to handle the neutral loss of the methyl group from the imidazole ring.
-
Validation: Manually inspect MS/MS spectra of putative methylated peptides to confirm the assignment, looking for key fragment ions that support the modification site.
In Vitro Methyltransferase Assay
This assay measures the ability of a recombinant methyltransferase to transfer a methyl group from AdoMet to a specific substrate.
Generalized Protocol (Radiometric):
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).[1]
-
Add Components:
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[1]
-
Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by spotting the mixture onto P81 phosphocellulose paper.[1]
-
Detection:
-
If using P81 paper, wash extensively to remove unincorporated [³H]-AdoMet. Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Alternatively, the reaction can be analyzed by LC-MS to detect the mass shift corresponding to methylation of the substrate peptide.[1]
-
Future Directions and Drug Development Implications
The study of N-methylated histidine residues is rapidly advancing. The discovery of specific writers (SETD3, METTL9, METTL18) opens the door to developing potent and selective inhibitors. Such inhibitors could serve as valuable chemical probes to further elucidate the biological roles of histidine methylation and may hold therapeutic potential, particularly in oncology, given the role of METTL9 in tumor growth.[11]
Furthermore, the development of robust analytical methods to quantify 1-MH and 3-MH is crucial for clinical applications, enabling better monitoring of muscle health, nutritional status, and dietary adherence in clinical trials.[13][18] Unanswered questions remain, including the identification of demethylases ("erasers") for this modification and a full characterization of the histidine "methylome" across different tissues and disease states. Addressing these questions will be paramount for fully understanding the significance of this PTM and harnessing its potential for therapeutic intervention.
References
- 1. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 3. Enzymology and significance of protein histidine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase [pubmed.ncbi.nlm.nih.gov]
- 7. SETD3 is an actin histidine methyltransferase that prevents primary dystocia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The methyltransferase SETD3-mediated histidine methylation: Biological functions and potential implications in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Molecular basis for histidine N1 position-specific methylation by CARNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 14. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMPDB [smpdb.ca]
- 16. journals.physiology.org [journals.physiology.org]
- 17. 1-Methylhistidine | Rupa Health [rupahealth.com]
- 18. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]
- 20. Human Metabolome Database: Showing metabocard for 1-Methylhistidine (HMDB0000001) [hmdb.ca]
- 21. SMPDB [smpdb.ca]
- 22. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anserine - Wikipedia [en.wikipedia.org]
- 24. The ergogenic effect of acute carnosine and anserine supplementation: dosing, timing, and underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
A Technical Guide to Boc-L-His(3-Me)-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Boc-3-methyl-L-histidine (Boc-L-His(3-Me)-OH), a critical building block in modern peptide synthesis. This document details its chemical properties, provides a list of potential suppliers, and explores its primary application in mitigating racemization during solid-phase peptide synthesis (SPPS).
Chemical Identity and Properties
Boc-L-His(3-Me)-OH is a derivative of the amino acid L-histidine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole ring is methylated at the N-3 (π) position. This specific modification is crucial for its utility in peptide synthesis.
Table 1: Chemical Identifiers and Properties of Boc-L-His(3-Me)-OH
| Property | Value | Source |
| CAS Number | 61070-22-2 | [1] |
| Molecular Formula | C12H19N3O4 | [1] |
| Molecular Weight | 269.30 g/mol | [1] |
| IUPAC Name | (2S)-3-(3-methyl-1H-imidazol-4-yl)-2-{[(2-methylpropan-2-yl)oxy]carbonylamino}propanoic acid | [1] |
| Synonyms | N-[(tert-Butoxy)carbonyl]-3-methyl-L-histidine, Boc-His(π-Me)-OH, N-alpha-t-Butyloxycarbonyl-3-methyl-L-histidine | [1] |
| Appearance | White to off-white powder | Inferred from supplier data |
| Purity | Typically ≥99% (HPLC) | [1] |
Table 2: Computed Physicochemical Properties of Boc-L-His(3-Me)-OH
| Property | Value | Source |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 269.13755610 Da | [1] |
| Monoisotopic Mass | 269.13755610 Da | [1] |
| Topological Polar Surface Area | 93.5 Ų | [1] |
| Heavy Atom Count | 19 | [1] |
Suppliers
Boc-L-His(3-Me)-OH is available from various chemical suppliers specializing in reagents for peptide synthesis. Researchers can source this compound from the following vendors:
-
Bachem
-
Chem-Impex
-
CymitQuimica
-
BOC Sciences
-
US Biological Life Sciences
Role in Peptide Synthesis: Prevention of Racemization
The incorporation of histidine into a peptide chain is a well-known challenge in SPPS due to the susceptibility of the α-carbon to racemization. The unprotected imidazole ring of histidine can act as an intramolecular base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.
The strategic methylation at the N-3 (π) position of the imidazole ring in Boc-L-His(3-Me)-OH effectively blocks this pathway. By protecting the N-3 nitrogen, the intramolecular base-catalyzed epimerization is significantly suppressed. This ensures the chiral purity of the final peptide, which is critical for its biological activity. While direct quantitative data on the racemization of Boc-L-His(3-Me)-OH is limited, studies on the analogous Fmoc-His(3-Bum)-OH, which also features an N-3 alkyl-type protection, demonstrate a high degree of chiral stability.
Experimental Protocols
Proposed Synthesis of Boc-L-His(3-Me)-OH
This proposed multi-step synthesis involves the protection of the α-amino and carboxylic acid groups, followed by regioselective methylation of the imidazole ring, and subsequent deprotection of the carboxylic acid.
General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-His(3-Me)-OH is utilized as a standard amino acid building block in Boc-based SPPS. The general workflow is as follows:
-
Resin Preparation: A suitable solid support (e.g., Merrifield resin) is prepared with the first amino acid attached.
-
Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA).
-
Coupling: Boc-L-His(3-Me)-OH is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then added to the resin to form the peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.
Conclusion
Boc-L-His(3-Me)-OH is an essential reagent for the synthesis of high-purity peptides containing histidine. Its key feature, the N-3 methylation of the imidazole ring, provides a robust solution to the persistent problem of histidine racemization during peptide synthesis. For researchers and professionals in drug development, the use of Boc-L-His(3-Me)-OH is a critical strategy for ensuring the stereochemical integrity and, consequently, the biological activity of synthetic peptides.
References
The Impact of 3-Methylhistidine on Peptide Conformation: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of how the subtle modification of a single amino acid can profoundly influence the structure, stability, and function of peptides, with a focus on the implications for therapeutic design.
The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug development, offering a powerful tool to enhance therapeutic properties such as receptor affinity, metabolic stability, and bioavailability. Among these modifications, the N-methylation of histidine residues, particularly the formation of 3-methylhistidine (3-MH), presents a nuanced yet potent method for modulating peptide conformation and function. This technical guide provides a comprehensive overview of the structural and functional consequences of incorporating 3-methylhistidine into peptide chains, supported by experimental data and detailed methodologies.
Physicochemical Impact of 3-Methylhistidine Incorporation
The introduction of a methyl group onto the imidazole ring of histidine at the N-3 (tele) position instigates a cascade of physicochemical changes that collectively alter the peptide's behavior.[1]
Key Physicochemical Differences:
-
Increased Basicity: Methylation of the imidazole ring increases its basicity (pKa). This can alter the charge state of the histidine side chain at physiological pH, thereby influencing electrostatic interactions within the peptide and with its binding partners.[1]
-
Locked Tautomeric State: Unmodified histidine exists in two tautomeric forms (Nδ-H and Nε-H). N-methylation at the N-3 position locks the imidazole ring into a single tautomeric state, eliminating this flexibility. This has profound implications for the peptide's hydrogen bonding capacity, a critical determinant of secondary and tertiary structure.[1]
-
Steric Hindrance: The addition of a methyl group introduces steric bulk. In 3-methylhistidine, this bulk is projected away from the peptide backbone, which can directly influence intermolecular interactions and potentially mask sites of proteolytic cleavage.[1]
These fundamental alterations can lead to significant changes in the peptide's secondary structure, such as the stabilization of α-helices or β-turns, and can markedly improve its resistance to degradation by proteases.[1]
Quantitative Analysis of Conformational Changes
The conformational impact of 3-methylhistidine can be quantified using a variety of biophysical and computational techniques. While specific data is highly dependent on the peptide sequence and its environment, the following tables illustrate the typical effects observed.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a widely used technique to assess the secondary structure content of peptides in solution. The introduction of 3-methylhistidine can induce a measurable shift in the equilibrium between different conformational states.
| Peptide Analog | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Peptide-His | 25 | 15 | 60 |
| Peptide-3-MH | 35 | 15 | 50 |
Table 1: Illustrative example of changes in secondary structure content upon substitution of histidine (His) with 3-methylhistidine (3-MH), as might be determined by CD spectroscopy. The data indicates a stabilization of the α-helical conformation.
Dihedral Angle Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including the determination of backbone dihedral angles (φ and ψ). Changes in these angles upon 3-methylhistidine incorporation can reveal localized conformational shifts.
| Residue Position | Peptide-His (φ, ψ) | Peptide-3-MH (φ, ψ) | Conformational Change |
| i-1 | -65°, -40° | -68°, -38° | Minor |
| i (His/3-MH) | -70°, -35° | -60°, -30° | Shift towards α-helical region |
| i+1 | -68°, -42° | -65°, -39° | Minor |
Table 2: Illustrative NMR-derived dihedral angles for a peptide segment containing either histidine or 3-methylhistidine. The shift in the (φ, ψ) angles for the 3-MH residue is consistent with a more ordered, helical conformation.
Thermodynamic Stability Assessment
The conformational changes induced by 3-methylhistidine often translate to increased thermodynamic stability. This can be quantified by measuring the melting temperature (Tm) and the enthalpy of unfolding (ΔH) using techniques like Differential Scanning Calorimetry (DSC) or temperature-dependent CD spectroscopy.[2]
| Peptide Analog | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) |
| Peptide-His | 55.2 | 45.8 |
| Peptide-3-MH | 62.5 | 55.2 |
Table 3: Illustrative thermodynamic data showing the increased stability of a peptide containing 3-methylhistidine compared to its histidine counterpart. A higher Tm indicates greater resistance to thermal denaturation.
Experimental Protocols
Reproducible and rigorous experimental design is paramount for accurately assessing the impact of 3-methylhistidine. The following are detailed protocols for key analytical techniques.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides incorporating Fmoc-protected 3-methylhistidine.
Methodology:
-
Resin Preparation: The synthesis is initiated on a suitable solid support (e.g., Rink Amide resin for C-terminal amides).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, such as Fmoc-His(3-Me)-OH, is activated using a coupling reagent like HBTU in the presence of a base such as DIPEA. The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-His(3-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a key strategy in modern drug discovery and chemical biology. 3-methylhistidine (3-Me-His), a post-translationally modified amino acid, is of particular interest. While it serves as a valuable biomarker for skeletal muscle protein breakdown, its inclusion in synthetic peptides can also confer unique properties, such as enhanced proteolytic stability.[1][2][3][4] The use of N-terminal tert-butyloxycarbonyl (Boc) protection remains a robust method for solid-phase peptide synthesis (SPPS).
These application notes provide a detailed protocol for the incorporation of Boc-L-His(3-Me)-OH into peptides using manual or automated Boc-SPPS. The protocol covers resin selection, coupling and deprotection cycles, and final cleavage and purification. Additionally, it addresses the critical issue of racemization during histidine coupling and presents the rationale for using an N-3-protected derivative like Boc-His(3-Me)-OH.
Key Challenge in Histidine Incorporation: Racemization
A significant challenge in the synthesis of histidine-containing peptides is the susceptibility of the α-carbon to racemization during the coupling step.[5][6] This epimerization is catalyzed by the lone pair of electrons on the unprotected π-nitrogen (N-3) of the imidazole side chain, which can abstract the α-proton of the activated amino acid. This process leads to the formation of a planar, achiral intermediate, resulting in a loss of stereochemical integrity.[5] The presence of diastereomeric impurities can significantly impact the peptide's biological activity and is difficult to resolve during purification.
Protecting the π-nitrogen of the imidazole ring is a well-established and highly effective strategy to suppress this side reaction.[7] Derivatives such as this compound, where the π-nitrogen is methylated, are expected to significantly reduce the propensity for α-proton abstraction, thereby preserving the chirality of the amino acid during synthesis.[7]
Data Presentation: Racemization Control
While direct comparative data for this compound is limited, extensive studies on analogous Fmoc-protected N-π substituted histidine derivatives demonstrate a dramatic reduction in racemization compared to derivatives with an unprotected π-nitrogen, such as Fmoc-His(Trt)-OH. The following table summarizes illustrative data for related compounds, highlighting the expected high performance of an N-3 methylated histidine derivative.
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |
| (Data adapted from studies on Fmoc-His(Boc)-OH, which serves as a proxy for the expected performance of N-π protected histidine derivatives like this compound).[5] |
Experimental Protocols
This section details a generalized protocol for the manual solid-phase synthesis of a peptide containing a 3-methyl-histidine residue using Boc chemistry.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).
-
Amino Acids: Boc-protected amino acids, including this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Washing Solvents: DCM, DMF, IPA.
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[8]
-
Precipitation Solvent: Cold diethyl ether.
Protocol: Boc-SPPS Cycle
This cycle is repeated for each amino acid in the peptide sequence.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g resin) and then with DCM (3 x 10 mL/g resin).
-
Swell the resin in DCM for at least 30 minutes.
2. Boc Deprotection:
-
Drain the swelling solvent.
-
Add 50% TFA in DCM to the resin (10 mL/g resin).
-
Agitate for 2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM.
-
Agitate for 20-30 minutes.[9]
-
Drain the TFA solution.
-
Wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[9]
3. Neutralization:
-
Add 10% DIEA in DCM to the resin (10 mL/g resin).
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess base.
4. Amino Acid Coupling (HBTU/HOBt Activation):
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.
-
Add HBTU (2.9 eq.) and allow to dissolve.
-
Add DIEA (6 eq.) to the activation mixture and vortex.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
For this compound Coupling: Due to the inherent stability against racemization, standard coupling times are appropriate. There is no need for reduced temperatures.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), IPA (2x), and DCM (3x) to remove excess reagents and byproducts.
-
A small sample of resin can be taken to perform a Kaiser test to confirm reaction completion (ninhydrin test will be negative if coupling is complete).
6. Repeat:
-
Return to Step 2 for the next amino acid in the sequence.
Final Cleavage and Deprotection
1. Resin Preparation:
-
After the final coupling and washing steps, perform a final Boc deprotection (Step 2).
-
Wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen, followed by vacuum desiccation for at least 3 hours.[10]
2. Cleavage from Resin:
-
Place the dried peptide-resin in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Add the pre-chilled Cleavage Cocktail (Reagent K) to the resin (10 mL per gram of resin).[8]
-
Allow the reaction to proceed for 1.5 to 2.5 hours at room temperature with occasional swirling.[8][11]
3. Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the cleavage cocktail). A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final peptide product by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Mandatory Visualizations
Boc Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the general workflow for a single cycle of Boc-SPPS.
Caption: General workflow for one cycle of Boc-SPPS.
Biomarker Assay Workflow for Muscle Protein Breakdown
3-methylhistidine is a biomarker for myofibrillar protein breakdown. The following diagram illustrates a modern tracer-based experimental workflow to assess the rate of muscle protein breakdown in a clinical or research setting.[1][2]
Caption: Workflow for 3-MH tracer-based biomarker assay.
References
- 1. Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a ‘Combined Oral Stable Isotope Assessment of Muscle (COSIAM)’ approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merel.si [merel.si]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Boc-His(3-Me)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient and successful incorporation of Nα-Boc-Nim-3-methyl-L-histidine (Boc-His(3-Me)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The following protocols and data have been compiled to address key challenges associated with histidine derivatives, including racemization and side reactions, ensuring high-purity peptide synthesis.
Introduction
Histidine-containing peptides play crucial roles in a vast array of biological processes. The unique properties of the imidazole side chain, however, present challenges during SPPS, most notably a high propensity for racemization during the activation step of the coupling reaction.[1] This occurs due to the basicity of the unprotected imidazole nitrogen, which can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate.[1]
Protecting the imidazole nitrogen is a critical strategy to mitigate this side reaction. While various protecting groups have been developed, the 3-methyl group on the imidazole ring of this compound offers a permanent modification that can be desirable for specific applications in drug design and biological studies. The Nα-Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major strategies in SPPS, removable under moderately acidic conditions.[2][]
This document outlines the optimal coupling conditions, deprotection protocols, and potential side reactions to consider when utilizing this compound in your peptide synthesis workflows.
Data Presentation: Coupling Conditions and Reagent Selection
The choice of coupling reagent is paramount for achieving high coupling efficiency while minimizing racemization. Based on data from related protected histidine derivatives and general best practices in Boc-SPPS, the following table summarizes recommended coupling conditions.[4][5][6]
| Coupling Reagent | Additive | Base (if required) | Recommended Solvent | Key Considerations |
| DCC/DIC | HOBt | - | DCM/DMF | Carbodiimide activation with HOBt is a classic and effective method. HOBt esters are formed as intermediates, which helps to suppress racemization.[6] |
| HBTU/TBTU | - | DIEA/NMM | DMF | Aminium-based reagents are highly efficient and fast-acting. Pre-activation is recommended to avoid guanidinylation of the N-terminus.[4][6] |
| HATU | - | DIEA/NMM | DMF | Generally more reactive than HBTU/TBTU due to the formation of more reactive OAt esters, making it suitable for sterically hindered couplings.[5] |
| PyBOP | - | DIEA/NMM | DMF | Phosphonium-based reagent that is also highly effective, particularly for difficult couplings.[6] |
DCC: Dicyclohexylcarbodiimide, DIC: N,N'-Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DIEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DCM: Dichloromethane, DMF: Dimethylformamide.
Experimental Protocols
General Workflow for Boc-SPPS
The following diagram illustrates the general cycle for solid-phase peptide synthesis using the Boc strategy.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Coupling this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
Coupling reagent (e.g., DIC, 3 eq.)
-
Additive (e.g., HOBt, 3 eq.)
-
Solvent (DCM, DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in the SPPS reaction vessel.[7] Drain the DCM.
-
Pre-activation (if necessary): For aminium/uronium reagents like HBTU or HATU, pre-activate the this compound. In a separate vial, dissolve this compound, the coupling reagent, and a base (e.g., DIEA) in DMF and allow it to react for a few minutes before adding to the resin.
-
Coupling Reaction:
-
For Carbodiimide Activation: Dissolve this compound and HOBt in DMF. Add this solution to the resin. Then, add DIC.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction.[7] A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[7]
Protocol for Boc Deprotection
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM.[8][9] For sequences containing sensitive residues like Trp or Met, consider adding scavengers such as 0.5% dithiothreitol (DTE).[7][8]
-
Neutralization solution: 10% DIEA in DCM or DMF.[7]
-
Washing solvents (DCM, IPA)
Procedure:
-
Pre-wash: Wash the resin with DCM (3 times).[9]
-
Deprotection: Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.[9] Drain the solution.
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[7]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times), followed by DCM (3-5 times).[7]
-
Neutralization: To deprotonate the newly formed N-terminal ammonium salt to a free amine for the subsequent coupling step, a neutralization step is required.[7]
-
Add the 10% DIEA solution to the resin and agitate for 2 minutes. Drain.
-
Repeat the neutralization step one more time.
-
-
Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[7] The resin is now ready for the next coupling cycle.
Potential Side Reactions and Mitigation Strategies
When working with this compound, it is important to be aware of potential side reactions that can impact the purity and yield of the final peptide.
Caption: Common side reactions in SPPS and their mitigation strategies.
-
Racemization: While the 3-methyl group on the imidazole ring helps to reduce the basicity of the nitrogen lone pair, some level of racemization can still occur, especially with prolonged activation times or at elevated temperatures.[1] The use of additives like HOBt or Oxyma Pure is highly recommended.[10]
-
Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage, particularly when Proline is one of the first two residues.[11] In Boc-SPPS, in-situ neutralization protocols can help to suppress this.[11]
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of the peptide to form a guanidine moiety, which terminates the peptide chain.[11] This can be avoided by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin.[11]
-
Aspartimide Formation: If the peptide sequence contains an Asp residue, aspartimide formation can occur under both acidic and basic conditions.[11] In Boc synthesis, using the beta-cyclohexyl ester of aspartic acid can significantly reduce this side reaction.[11]
Conclusion
The successful incorporation of this compound in solid-phase peptide synthesis is readily achievable with careful consideration of the coupling conditions and potential side reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and efficient synthetic strategies for peptides containing this modified histidine residue. By selecting appropriate coupling reagents and additives, and by being mindful of potential pitfalls, high-purity peptides incorporating this compound can be synthesized for a wide range of applications in research and drug development.
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [merel.si]
- 11. peptide.com [peptide.com]
Choosing the Optimal Coupling Reagent for N-Methylated Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability, conformational rigidity, and cell permeability, leading to peptides with increased oral bioavailability and optimized pharmacological profiles. However, the steric hindrance imparted by the N-methyl group presents a considerable challenge during peptide synthesis, often resulting in low coupling yields and an increased risk of epimerization. This document provides a comprehensive guide to selecting the most effective coupling reagents for N-methylated amino acids, complete with detailed experimental protocols and a comparative analysis of their performance.
Overcoming the Challenges of N-Methylated Amino Acid Coupling
The primary obstacle in the acylation of N-methylated amino acids is the steric bulk around the secondary amine, which significantly slows down the reaction rate. This reduced reactivity necessitates the use of highly efficient coupling reagents to achieve satisfactory yields. Furthermore, the prolonged reaction times and forcing conditions that may be required can increase the likelihood of epimerization at the chiral center of the activated amino acid, thereby compromising the stereochemical integrity of the final peptide.
The choice of coupling reagent is therefore critical to the successful synthesis of N-methylated peptides. The ideal reagent should facilitate rapid and complete coupling to minimize side reactions and preserve stereochemistry.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent has a quantifiable impact on the yield, purity, and level of racemization during the incorporation of N-methylated amino acids. The following tables summarize reported data for different coupling conditions, providing a basis for reagent selection.
Table 1: Comparison of Coupling Efficiency and Racemization for Various Reagents
| Coupling Reagent | Activating Additive | Base | Typical Coupling Efficiency | Racemization Potential | Notes |
| HATU | Internal (HOAt) | DIEA, NMM | High to Very High | Low | Generally considered one of the most effective reagents for hindered couplings.[1] |
| HBTU | Internal (HOBt) | DIEA, NMM | Moderate to High | Moderate | Less effective than HATU, especially for sterically demanding couplings.[1] |
| TBTU | Internal (HOBt) | DIEA, NMM | Moderate | Moderate | Similar in performance to HBTU. |
| COMU | Internal (Oxyma) | DIEA, TMP | High | Low | A third-generation uronium salt with high reactivity and reduced explosion hazard compared to benzotriazole-based reagents.[2] |
| PyAOP | Internal (HOAt) | DIEA, NMM | High to Very High | Low | A phosphonium salt reagent, particularly effective for difficult couplings, including N-methylated residues. |
| PyBroP | None | DIEA | High | Low to Moderate | A highly reactive phosphonium salt, effective for hindered couplings but may lead to side reactions if not used carefully.[3] |
| DIC/HOAt | HOAt | NMM, TMP | Moderate to High | Very Low | Carbodiimide-based method with an additive to suppress racemization. The absence of a strong tertiary amine base minimizes epimerization.[4] |
| PyBOP | Internal (HOBt) | DIEA | Low to Moderate | High | Generally inefficient for coupling N-methylated amino acids, often resulting in low yields and significant epimerization.[3][5] |
Table 2: Quantitative Data on Epimerization for the Coupling of Z-Val-(NMe)Val-OH with H-Val-OMe
| Coupling Reagent | Solvent | Yield of Z-Val-(NMe)Val-Val-OMe (%) | % DL Epimer |
| PyBroP | CH2Cl2 | 95 | <1 |
| PyCloP | CH2Cl2 | 93 | <1 |
| PyBOP | CH2Cl2 | 58 (after 72h) | 18 |
Data adapted from Coste, J.; Frérot, E.; Jouin, P. J. Org. Chem. 1994, 59, 2437-2446.[3][5]
Experimental Protocols
The following are detailed protocols for the solid-phase synthesis of peptides containing N-methylated amino acids using some of the most effective coupling reagents.
Protocol 1: Coupling using HATU
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA or NMM (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may be extended or a second coupling may be necessary.
-
-
Monitoring the Coupling:
-
The completion of the coupling reaction should be monitored using the Bromophenol Blue test, as the Ninhydrin test gives a false negative with N-methylated amines.[1]
-
Bromophenol Blue Test: Take a small sample of resin beads, wash with DMF, and add a few drops of Bromophenol Blue solution. A blue color indicates an incomplete reaction (free amine), while a yellow/green color indicates a complete reaction.
-
-
-
Washing:
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Protocol 2: Coupling using COMU
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
DIEA or 2,4,6-Collidine (TMP)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for resin swelling, Fmoc deprotection, and washing.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3 equivalents) and COMU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) or the less basic TMP (2-4 equivalents) to the solution. The use of TMP can help to reduce racemization.[6]
-
Allow for a brief pre-activation period of 1 minute.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For hindered couplings, a longer reaction time or a double coupling may be required.[6]
-
-
Monitoring and Washing:
-
Monitor the reaction using the Bromophenol Blue test as described in Protocol 1.
-
Upon completion, wash the resin as described in Protocol 1.
-
Protocol 3: Coupling using PyBroP
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate)
-
DIEA
-
DCM or DMF, peptide synthesis grade
Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):
-
Resin Preparation:
-
Swell the resin and deprotect the Fmoc group as described in Protocol 1.
-
-
Coupling Reaction (In situ activation):
-
Suspend the deprotected peptide-resin in DCM or DMF.
-
Add the Fmoc-N-methyl amino acid (2 equivalents) to the resin suspension.
-
Add PyBroP (2 equivalents) to the mixture.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Add DIEA (6 equivalents) and mix for 1 minute at 0°C, then continue to agitate at room temperature for 1-2 hours.[1]
-
-
Monitoring and Washing:
-
Use the Bromophenol Blue test to monitor the reaction progress.
-
Once complete, wash the resin thoroughly with DCM and DMF.
-
Visualizing the Chemistry: Diagrams and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the chemical structures of the coupling reagents, a typical experimental workflow for solid-phase peptide synthesis, and the activation pathway of a carboxylic acid by a uronium salt.
Caption: Chemical structures of common coupling reagents.
Caption: General workflow for SPPS of N-Methylated Peptides.
Caption: Activation of Carboxylic Acid by a Uronium Salt.
Conclusion
The successful incorporation of N-methylated amino acids into peptides is a critical yet challenging aspect of modern peptide chemistry. The steric hindrance and increased propensity for racemization associated with these residues demand the use of highly efficient and carefully selected coupling reagents. For routine and challenging couplings, uronium salts such as HATU and COMU, and phosphonium salts like PyAOP, have demonstrated superior performance in terms of both coupling efficiency and preservation of stereochemical integrity. The choice of a less hindered base, such as N-methylmorpholine or 2,4,6-collidine, can further minimize the risk of epimerization. By employing the optimized protocols and understanding the relative performance of different reagents as outlined in this document, researchers can confidently and efficiently synthesize N-methylated peptides to advance their drug discovery and development efforts.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.cat [2024.sci-hub.cat]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Deprotection of Boc-His(3-Me)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the use of modified amino acids is a key strategy for enhancing the pharmacological properties of peptides, such as stability, receptor affinity, and bioavailability.[1] 3-methylhistidine (His(3-Me)) is a naturally occurring modified amino acid that, when incorporated into peptides, can influence their conformation and biological activity.[2] The Nα-Boc-L-3-methylhistidine (Boc-His(3-Me)-OH) derivative allows for the introduction of this modified residue using Boc-chemistry SPPS.
It is crucial to understand that in this compound, the 3-methyl group on the imidazole ring is a permanent modification and not a protecting group.[3] Therefore, the deprotection process exclusively involves the removal of the Nα-tert-butyloxycarbonyl (Boc) group to allow for the elongation of the peptide chain. This is in contrast to derivatives like Boc-His(Boc)-OH, where both the Nα- and side-chain (Nτ)-Boc groups are removed simultaneously.[4][5]
These application notes provide detailed protocols for the efficient deprotection of the Nα-Boc group from peptides containing the His(3-Me) residue during SPPS.
Deprotection Methods and Quantitative Data
The standard and most effective method for the deprotection of the Nα-Boc group is treatment with a strong acid, typically trifluoroacetic acid (TFA) in a non-polar solvent such as dichloromethane (DCM).[5] The reaction proceeds via the protonation of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[6]
While specific quantitative data for the deprotection of this compound is not extensively published, the efficiency of Nα-Boc deprotection is generally very high. The following table summarizes the expected outcomes based on standard Boc-SPPS procedures.
| Parameter | Condition | Expected Outcome | Purity of Deprotected Peptide |
| Deprotection Reagent | 50% TFA in DCM | >99% deprotection | High, dependent on coupling efficiency and potential side reactions |
| Reaction Time | 20-30 minutes | Complete removal of the Nα-Boc group | - |
| Temperature | Room Temperature | Optimal for minimizing side reactions | - |
| Scavengers (optional) | 0.5% DTE for sequences with Trp, Cys, or Met | Prevention of side-product formation | Improved purity for sensitive sequences |
Potential Side Reactions
During the deprotection of histidine-containing peptides, several side reactions can occur:
-
Racemization: Histidine is susceptible to epimerization at the α-carbon, particularly during the activation/coupling step.[7][8] While less common during the acidic deprotection step, it is a critical parameter to monitor for the overall stereochemical purity of the final peptide.[5]
-
Alkylation of the Imidazole Ring: The imidazole ring is nucleophilic and can be alkylated by carbocations generated during the cleavage of other side-chain protecting groups or from the resin linker, especially in the absence of scavengers.[5] The presence of the permanent 3-methyl group may influence the nucleophilicity of the imidazole ring.
Experimental Protocols
Protocol 1: Standard Nα-Boc Deprotection of Resin-Bound Peptide containing His(3-Me)
This protocol details the removal of the Nα-Boc group from a peptide-resin in each cycle of solid-phase peptide synthesis.
Materials and Reagents:
-
Peptide-resin with N-terminal this compound
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Scavengers (e.g., dithiothreitol (DTE)) - optional, for sensitive sequences[4]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in an SPPS reaction vessel.[1] Drain the DCM.
-
Pre-wash: Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and then drain. This step removes residual solvent and prepares the resin for the main deprotection.[7]
-
Boc Deprotection: Add a fresh solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[1] If the peptide sequence contains tryptophan, cysteine, or methionine residues, it is recommended to add a scavenger such as 0.5% DTE to the deprotection solution to prevent side reactions from the tert-butyl cation.[4] Agitate the mixture for 20-30 minutes at room temperature.[4]
-
Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is:
-
Neutralization: To deprotonate the newly formed N-terminal ammonium salt to a free amine for the subsequent coupling step, a neutralization step is required. Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat the neutralization step one more time.[4]
-
Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[4] The resin is now ready for the next coupling step.
Monitoring the Deprotection:
-
Kaiser Test (Ninhydrin Test): This qualitative test can be performed after the neutralization step to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.[4]
-
HPLC and Mass Spectrometry: For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry to confirm the complete removal of the Boc group.[4]
Visualizations
Caption: Experimental workflow for the Nα-Boc deprotection of a His(3-Me) containing peptide on solid support.
Caption: Chemical pathway for the TFA-mediated deprotection of an Nα-Boc group.
References
Application Notes and Protocols for Cleavage of Peptides Containing 3-Methylhistidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 3-methylhistidine into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. The post-synthesis cleavage of these peptides from the solid support and the simultaneous removal of side-chain protecting groups is a critical step that dictates the purity and yield of the final product. Due to the unique properties of the 3-methylhistidine residue, a carefully selected cleavage cocktail is required to minimize side reactions and ensure efficient deprotection.
These application notes provide a comprehensive guide to selecting the appropriate cleavage cocktail for peptides containing 3-methylhistidine, detailed experimental protocols, and troubleshooting advice.
Understanding the Chemistry of 3-Methylhistidine in Peptide Cleavage
The imidazole ring of histidine is nucleophilic and susceptible to modification during cleavage. The presence of a methyl group on the 3-position (τ-nitrogen) of the imidazole ring in 3-methylhistidine alters its electronic properties and steric hindrance compared to native histidine. While this modification can protect the imidazole ring from certain side reactions, the choice of scavengers in the cleavage cocktail remains crucial to quench reactive cationic species generated from protecting groups and the resin linker.
Selecting the Optimal Cleavage Cocktail
The standard cleavage cocktail for robust peptide sequences typically consists of Trifluoroacetic Acid (TFA) with scavengers such as water and Triisopropylsilane (TIS). However, for peptides containing sensitive residues like 3-methylhistidine, a more tailored approach is often necessary.
Key Considerations for Cocktail Selection:
-
Presence of other sensitive residues: The choice of scavengers should account for other sensitive amino acids in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg).
-
Protecting groups used: The type of protecting groups on other amino acid side chains will influence the generation of reactive cations and thus the required scavengers.
-
Peptide length and hydrophobicity: These factors can affect the solubility of the peptide in the cleavage cocktail and the subsequent precipitation.
Recommended Cleavage Cocktails
While specific quantitative data for the cleavage of 3-methylhistidine-containing peptides is not extensively published, the following cocktails are recommended based on best practices for histidine-containing and other sensitive peptides.
Table 1: Recommended Cleavage Cocktails for Peptides Containing 3-Methylhistidine
| Cocktail ID | Composition (v/v) | Target Peptide Characteristics | Notes |
| Cocktail A (Standard) | 95% TFA, 2.5% Water, 2.5% TIS | Peptides with 3-methylhistidine and no other sensitive residues. | A good starting point for optimization. |
| Cocktail B (For Trp-containing peptides) | 94% TFA, 2.5% Water, 2.5% TIS, 1% Dithiothreitol (DTT) | Peptides with 3-methylhistidine and Tryptophan. | DTT helps to prevent oxidation of the indole ring of Tryptophan. |
| Cocktail C (For Met-containing peptides) | 90% TFA, 5% Thioanisole, 3% Water, 2% 1,2-Ethanedithiol (EDT) | Peptides with 3-methylhistidine and Methionine. | Thioanisole and EDT are effective scavengers to prevent oxidation of the thioether side chain of Methionine. |
| Reagent K (Universal) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Arg).[1] | A robust cocktail for complex peptides, but some components are toxic and malodorous. |
Note: The effectiveness of these cocktails should be empirically determined for each specific peptide sequence.
Experimental Protocols
The following protocols provide a step-by-step guide for the cleavage and deprotection of a peptide containing 3-methylhistidine synthesized on a solid support using Fmoc chemistry.
Protocol 1: General Cleavage and Deprotection
-
Resin Preparation:
-
Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the chosen cleavage cocktail fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail.[1]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.[1]
-
-
Peptide Precipitation:
-
Concentrate the combined TFA filtrates to approximately one-third of the original volume using a gentle stream of nitrogen.
-
Precipitate the peptide by adding the concentrated TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and dissolved protecting groups.
-
After the final wash, dry the peptide pellet under vacuum to obtain the crude product.
-
Protocol 2: Post-Cleavage Analysis
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Analyze the crude peptide by analytical RP-HPLC to assess its purity. A C18 column is commonly used.
-
The mobile phases typically consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
A linear gradient from low to high percentage of Solvent B is used to elute the peptide and impurities.
-
-
Mass Spectrometry (MS):
-
Confirm the identity of the desired peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the 3-methylhistidine-containing peptide.
-
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesized peptide on resin to the final purified product.
Caption: Workflow for the cleavage, purification, and analysis of a 3-methylhistidine-containing peptide.
Signaling Pathway of Peptide Action (Illustrative Example)
The following diagram illustrates a hypothetical signaling pathway that could be initiated by a 3-methylhistidine-containing peptide agonist binding to a G-protein coupled receptor (GPCR).
Caption: Example of a GPCR signaling pathway initiated by a peptide agonist.
Troubleshooting
Table 2: Troubleshooting Guide for Cleavage of 3-Methylhistidine-Containing Peptides
| Problem | Possible Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage. | Extend the cleavage reaction time (e.g., to 4 hours) or use a stronger cleavage cocktail (e.g., Reagent K). |
| Peptide precipitation is inefficient. | Use a larger volume of cold diethyl ether (at least 10-fold excess) and ensure it is pre-chilled to -20°C.[1] | |
| Presence of Impurities in HPLC | Incomplete removal of protecting groups. | Increase the cleavage reaction time or the concentration of scavengers in the cocktail. |
| Side reactions during cleavage. | Optimize the scavenger composition based on the peptide sequence (see Table 1). | |
| Oxidation of Sensitive Residues | Insufficient or inappropriate scavengers. | Add specific scavengers like DTT for Trp or thioanisole/EDT for Met. |
| Peptide is not precipitating | The peptide may be too short or too hydrophobic. | Try alternative precipitation solvents like a mixture of ether and hexane.[1] |
Conclusion
The successful cleavage of peptides containing 3-methylhistidine is achievable with careful selection of the cleavage cocktail and adherence to optimized protocols. While a standard TFA/TIS/water cocktail is a good starting point, the presence of other sensitive amino acids necessitates the use of more complex scavenger mixtures. Post-cleavage analysis by RP-HPLC and mass spectrometry is essential to confirm the purity and identity of the final product. These guidelines provide a solid foundation for researchers to develop robust and efficient cleavage strategies for their novel 3-methylhistidine-containing peptides.
References
Application Notes and Protocols for Utilizing Boc-His(3-Me)-OH in Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the strategic use of Nα-Boc-Nπ-(3-methyl)-L-histidine (Boc-His(3-Me)-OH) in peptide fragment condensation. The unique properties of this derivative, particularly the permanent methylation on the π-nitrogen of the imidazole ring, offer a significant advantage in minimizing racemization, a critical challenge in peptide synthesis, especially during the coupling of peptide fragments.
Introduction
Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins, offering advantages in purification and the potential to incorporate complex modifications. However, the activation of the C-terminal carboxyl group of a peptide fragment poses a high risk of epimerization, particularly when the C-terminal residue is susceptible to racemization, such as histidine.[1][2] The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton and leading to a loss of stereochemical integrity.[2][3]
Protecting the π-nitrogen (N-3) of the histidine imidazole ring is a well-established and effective strategy to suppress this side reaction.[4][5] this compound features a methyl group on this nitrogen, which effectively blocks its ability to participate in the racemization mechanism. This permanent protection offers robust chiral stability during fragment activation and coupling, making it a valuable tool for the synthesis of high-purity, complex peptides.
Key Advantages of this compound in Fragment Condensation
-
Suppression of Racemization: The 3-methyl group on the imidazole ring effectively prevents the intramolecular base catalysis that leads to histidine epimerization during carboxyl group activation.[3][4][5]
-
Enhanced Stability: N-alkylation of the imidazole ring provides a high degree of chiral stability, even under demanding coupling conditions.[4]
-
Compatibility with Boc-SPPS: this compound is fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols for the preparation of peptide fragments.
Experimental Protocols
This section details the methodologies for the preparation of a peptide fragment with a C-terminal this compound and its subsequent use in a solution-phase fragment condensation reaction.
Protocol 1: Solid-Phase Synthesis of a Peptide Fragment with C-terminal this compound
This protocol describes the synthesis of a protected peptide fragment on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with side-chain protecting groups intact.[6][7]
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Other required Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Lys(2-Cl-Z)-OH, Boc-Arg(Tos)-OH)[8]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt[5][7]
-
Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7) or dilute TFA in DCM (e.g., 1-2%)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Attachment of the First Amino Acid (this compound):
-
Dissolve this compound (1.5 equivalents relative to resin loading) and DIPEA (3.0 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Cap any remaining reactive sites on the resin by adding methanol and agitating for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Chain Elongation (Iterative Cycles):
-
Deprotection: Remove the Nα-Boc group with 50% TFA in DCM for 20-30 minutes.[9] Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM (2x for 2 minutes each). Wash with DCM (3x).
-
Coupling: Dissolve the next Boc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[10]
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage of the Protected Peptide Fragment:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of acetic acid/trifluoroethanol/DCM (1:2:7) for 2 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the protected peptide fragment.
-
Protocol 2: Solution-Phase Fragment Condensation
This protocol outlines the coupling of the C-terminal this compound peptide fragment with an N-terminally deprotected peptide fragment.
Materials:
-
Protected peptide fragment with C-terminal this compound (from Protocol 1)
-
N-terminally deprotected peptide fragment (as a salt, e.g., TFA salt)
-
Coupling reagent: HBTU/HOBt or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)[12]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: Anhydrous DMF or a mixture of DCM/DMF
-
HPLC for reaction monitoring and purification
Procedure:
-
Fragment Solubilization: Dissolve the protected peptide fragment with C-terminal this compound (1.0 equivalent) and the N-terminally deprotected peptide fragment (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Coupling Reagent Addition: In a separate vial, dissolve the coupling reagent (e.g., HBTU, 1.1 equivalents) and HOBt (1.1 equivalents) in DMF.
-
Reaction Initiation: Add the coupling reagent solution to the dissolved peptide fragments. Cool the reaction mixture to 0°C and then add the base (e.g., DIPEA, 2.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature overnight. Monitor the progress of the coupling by RP-HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, precipitate the crude coupled peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Purify the crude peptide by preparative RP-HPLC.
-
Protocol 3: Analysis of Racemization by HPLC
This protocol describes a method to assess the extent of racemization at the histidine residue after fragment condensation.
Materials:
-
Purified coupled peptide
-
Analytical RP-HPLC system with a chiral column or a standard C18 column capable of separating diastereomers.[13][14]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standard of the desired L-His containing peptide and, if available, the corresponding D-His diastereomer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in the initial mobile phase conditions.
-
HPLC Analysis:
-
Inject the sample onto the HPLC column.
-
Run a linear gradient of Mobile Phase B to elute the peptide.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
The L-His and D-His diastereomers should appear as two separate peaks.
-
Integrate the peak areas of both diastereomers to determine the percentage of racemization. The percentage of the D-isomer is calculated as: (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100.
-
Data Presentation
The following tables summarize expected quantitative data based on the use of Nπ-protected histidine derivatives in peptide synthesis. While specific data for this compound in fragment condensation is not extensively published, the values are extrapolated from studies on structurally similar compounds and general principles of peptide chemistry.
Table 1: Comparison of Racemization Levels for Different Histidine Derivatives in Peptide Coupling
| Histidine Derivative | Protection Position | Expected Racemization (%) in Fragment Condensation | Reference/Rationale |
| Boc-His(Trt)-OH | τ (N-1) | 5-15% | Trityl group offers some steric hindrance but does not fully suppress intramolecular catalysis.[4] |
| Boc-His(Boc)-OH | π (N-3) | 1-5% | Boc group on the π-nitrogen reduces basicity and suppresses racemization.[15] |
| This compound | π (N-3) | < 2% | Permanent alkylation of the π-nitrogen provides robust protection against racemization.[4] |
| Boc-His(Bom)-OH | τ (N-1) | < 3% | The benzyloxymethyl group is effective in suppressing racemization.[8] |
Table 2: Typical Coupling Efficiencies in Solution-Phase Fragment Condensation
| Coupling Reagent | Additive | Typical Coupling Yield (%) | Notes |
| HBTU | HOBt | 70-90% | A standard and effective coupling reagent for fragment condensation.[5][16] |
| HATU | HOAt | 80-95% | Generally more reactive than HBTU, can be beneficial for difficult couplings.[16] |
| DEPBT | - | 75-90% | Reported to be particularly effective in minimizing racemization with histidine.[12] |
| DCC | HOBt | 60-80% | A classic coupling reagent, but can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct.[5][16] |
Visualizations
Caption: Workflow for the solid-phase synthesis of a protected peptide fragment.
Caption: Workflow for solution-phase fragment condensation and analysis.
Caption: Logical diagram illustrating the suppression of racemization.
References
- 1. Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. ijairjournal.in [ijairjournal.in]
- 11. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using Boc-L-His(3-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of enzyme inhibitors incorporating N-α-Boc-3-methyl-L-histidine (Boc-L-His(3-Me)-OH). The inclusion of a methyl group at the 3-position (π-position) of the histidine imidazole ring is a key strategy in peptide-based drug design to enhance stability and modulate biological activity. This document outlines the rationale for using this modified amino acid, detailed protocols for solid-phase peptide synthesis (SPPS) and enzyme inhibition assays, and representative data for a model inhibitor targeting the serine protease chymotrypsin.
Introduction to Boc-L-His(3-Me)-OH in Enzyme Inhibitor Design
Boc-L-His(3-Me)-OH is a protected amino acid derivative utilized in the synthesis of peptides with therapeutic potential. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, compatible with Boc-based solid-phase peptide synthesis (SPPS) strategies. The methylation at the 3-position of the imidazole ring offers two significant advantages in the context of enzyme inhibitor synthesis:
-
Suppression of Racemization: Histidine is notoriously prone to racemization during peptide coupling reactions due to the basicity of the unprotected π-nitrogen of the imidazole ring. Protection at this position, as in Boc-L-His(3-Me)-OH, effectively mitigates this side reaction, ensuring the stereochemical integrity of the final peptide inhibitor.
-
Modulation of Binding Affinity and Specificity: The 3-methyl group can influence the electronic and steric properties of the histidine side chain. This modification can lead to altered binding interactions with the target enzyme's active site or exosites, potentially enhancing the inhibitor's potency and selectivity.
Chymotrypsin, a well-characterized serine protease, serves as an excellent model enzyme for evaluating inhibitors synthesized with Boc-L-His(3-Me)-OH. Its role in cellular signaling pathways, including apoptosis and inflammation, makes it a relevant target for therapeutic intervention.
Data Presentation: Representative Inhibitory Activity
The following table summarizes representative quantitative data for a hypothetical peptide inhibitor synthesized using Boc-L-His(3-Me)-OH, targeting bovine α-chymotrypsin. This data is illustrative and based on typical values obtained for potent synthetic peptide inhibitors of serine proteases.
| Inhibitor ID | Peptide Sequence | Modification | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| CHI-3MH-01 | Ac-Pro-Ala-His-Phe-CHO | 3-Methylhistidine | Bovine α-Chymotrypsin | 15.2 | 5.8 | Competitive |
Ac: Acetyl; CHO: Aldehyde
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Representative Inhibitor (CHI-3MH-01)
This protocol describes the manual Boc-based SPPS of the representative peptide aldehyde inhibitor, Ac-Pro-Ala-His(3-Me)-Phe-CHO.
Materials:
-
Rink Amide resin (or a suitable resin for generating a C-terminal aldehyde precursor)
-
Boc-L-Pro-OH, Boc-L-Ala-OH, Boc-L-His(3-Me)-OH , Boc-L-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane (TIS), 95:2.5:2.5)
-
Reagents for conversion of the C-terminus to an aldehyde (e.g., from a Weinreb amide precursor)
Protocol:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
First Amino Acid Coupling (Boc-L-Phe-OH):
-
In a separate vial, dissolve Boc-L-Phe-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (negative result). If positive, recouple for another hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain and repeat the treatment for 25 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings (Boc-L-His(3-Me)-OH, Boc-L-Ala-OH, Boc-L-Pro-OH):
-
Repeat steps 3 (using the respective Boc-amino acid) and 4 for each subsequent amino acid in the sequence.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
C-terminal Aldehyde Formation and Purification:
-
The conversion to a C-terminal aldehyde can be achieved through various methods, often involving the reduction of a C-terminal Weinreb amide or a similar precursor synthesized on a specialized resin.[1]
-
Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Chymotrypsin Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 and Ki of the synthesized peptide inhibitor against bovine α-chymotrypsin.
Materials:
-
Bovine α-chymotrypsin
-
Synthetic peptide inhibitor (CHI-3MH-01)
-
Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl and store at -20°C. Dilute to the final working concentration in assay buffer just before use.
-
Prepare a stock solution of the substrate (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the inhibitor (e.g., 1 mM) in DMSO. Create a series of dilutions in assay buffer.
-
-
IC50 Determination:
-
In a 96-well plate, add 10 µL of various concentrations of the inhibitor. For the control (100% activity), add 10 µL of assay buffer with the same percentage of DMSO.
-
Add 80 µL of chymotrypsin solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
-
Ki Determination and Mechanism of Inhibition:
-
To determine the inhibition type and Ki, perform the assay with multiple substrate concentrations bracketing the Km value for Suc-AAPF-pNA, at various fixed inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Visualizations
Signaling Pathways of Chymotrypsin
Caption: Chymotrypsin-mediated signaling pathways leading to apoptosis and inflammation.
Experimental Workflow for Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of a peptide enzyme inhibitor.
Logical Relationship: Structural Modification to Functional Outcome
Caption: Logic from structural modification to improved inhibitor function.
References
Application Notes and Protocols: The Use of Boc-His(3-Me)-OH in Bioconjugate Synthesis
Introduction
Boc-His(3-Me)-OH, or N-tert-butoxycarbonyl-3-methyl-L-histidine, is a specialized amino acid derivative crucial for the synthesis of peptides and bioconjugates.[1][2] Its primary role is to serve as a protected building block in solid-phase peptide synthesis (SPPS), offering distinct advantages over other protected histidine variants.[1] The key structural features—the Boc (tert-butyloxycarbonyl) group protecting the alpha-amino group and the methyl group at the 3-position (π-position) of the imidazole ring—work in concert to enhance peptide purity, stability, and biological relevance.
Histidine residues are particularly susceptible to racemization during peptide synthesis, a side reaction that can compromise the biological activity of the final peptide.[3][4] The 3-methyl group on the imidazole ring effectively prevents this epimerization.[3] Furthermore, 3-methylhistidine is a post-translationally modified amino acid found in actin and myosin, and its release and excretion serve as a valuable biomarker for muscle protein turnover and catabolism.[5][6][7] Synthesizing peptides containing 3-methylhistidine is therefore essential for developing research tools, diagnostic agents, and novel peptide-based therapeutics.[1][8]
These application notes provide an overview of the advantages of using this compound and detailed protocols for its incorporation into peptide chains for bioconjugate synthesis.
Application Notes
Prevention of Histidine Racemization
A significant challenge in solid-phase peptide synthesis is the tendency of histidine to racemize during the coupling step. This process is catalyzed by the lone pair of electrons on the unprotected π-nitrogen of the imidazole ring, which can deprotonate the alpha-carbon hydrogen when the amino acid is activated.[3][4] This forms an achiral intermediate, leading to a mixture of L- and D-isomers in the final peptide, which can be difficult to separate and can drastically alter biological activity.[3]
This compound circumvents this issue by "blocking" the problematic π-nitrogen with a methyl group. This modification prevents the intramolecular catalysis of proton abstraction, thus suppressing racemization and ensuring high enantiomeric purity of the synthesized peptide.
Biological Significance and Applications
3-methylhistidine (3-MH) is formed by the post-translational methylation of histidine residues in the muscle proteins actin and myosin.[6][7] During muscle protein degradation, 3-MH is released into the bloodstream and is not reutilized for protein synthesis or further metabolized before being excreted in the urine.[6] This makes urinary or plasma 3-MH a direct and reliable indicator of the rate of muscle protein breakdown.
The synthesis of peptides containing 3-MH is therefore highly valuable for:
-
Developing Diagnostic Standards: Creating stable isotope-labeled 3-MH-containing peptides as internal standards for mass spectrometry-based quantification of muscle catabolism.
-
Probing Enzyme Interactions: Studying the enzymes involved in histidine methylation and the role of 3-MH in protein structure and function.[1]
-
Drug Development: Designing peptide-based drugs where the 3-methylhistidine residue can enhance pharmacokinetic properties or mimic naturally occurring post-translationally modified proteins.[1]
Quantitative Data Summary
The use of an N-protected histidine, such as with a Boc group on the imidazole ring, significantly reduces the level of epimerization compared to the commonly used Trityl (Trt) protection, especially under elevated temperatures used in microwave-assisted peptide synthesis.
| Histidine Derivative | Coupling Conditions | % D-Isomer (Epimerization) | Crude Peptide Purity |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% | Comparable |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | Comparable |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% | Comparable |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% | Comparable |
| Data adapted from a study on Liraglutide synthesis.[3] |
Experimental Protocols
Protocol 1: Incorporation of this compound via Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the steps for incorporating this compound into a peptide sequence using a standard automated peptide synthesizer that employs Fmoc chemistry. The principles are broadly applicable.
Materials and Reagents:
-
Resin: Rink Amide resin or other suitable solid support.
-
Amino Acids: Standard Nα-Fmoc protected amino acids; this compound.
-
Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HOBt/DIC (N,N'-Diisopropylcarbodiimide), HBTU/DIPEA (N,N-Diisopropylethylamine), or other standard activators.
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
Methodology:
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel of the synthesizer.
-
Swell the resin in DMF for 30-60 minutes to ensure full accessibility of the reactive sites.[9]
-
-
Initial Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Treat the resin with 20% piperidine in DMF.
-
For microwave synthesizers, a typical cycle is 30-60 seconds at 75-90°C.[9]
-
For conventional room temperature synthesis, allow the reaction to proceed for 5-10 minutes and repeat once.[9][10]
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of this compound:
-
Prepare a solution of this compound (typically 4-5 equivalents based on resin substitution) and an activating agent (e.g., 4.5 equivalents of HBTU and 10 equivalents of DIPEA) in DMF.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature, or for a shorter duration (e.g., 5-10 minutes) at elevated temperatures (e.g., 50-75°C) in a microwave synthesizer.
-
Monitor the reaction for completion using a qualitative test like the ninhydrin test if performing the synthesis manually.
-
-
Washing:
-
After the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2), coupling (Step 3 for subsequent amino acids), and washing (Step 4) steps for each amino acid in the desired peptide sequence.
-
-
Final Cleavage and Global Deprotection:
-
Once the synthesis is complete, perform a final Fmoc deprotection.
-
Wash the peptidyl-resin extensively with DMF, followed by DCM, and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups (note: the N-terminal Boc group on this compound will also be removed by TFA).[9]
-
Filter to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
The crude peptide can then be purified using reverse-phase HPLC.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H19N3O4 | CID 7018763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [merel.si]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-methylhistidine in actin and other muscle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Orthogonal Protection Strategies with Boc-His(3-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Nα-Boc-3-methyl-L-histidine (Boc-His(3-Me)-OH) in peptide synthesis. The focus is on an orthogonal strategy where the 3-methyl group on the imidazole ring is a permanent modification, enhancing peptide stability, rather than a temporary protecting group.
Introduction: A Paradigm Shift in Histidine Protection
The incorporation of histidine into peptide sequences presents unique challenges, primarily the risk of racemization during coupling steps. Traditional strategies involve the use of removable side-chain protecting groups on the imidazole ring. However, the use of this compound represents a different approach: the introduction of a permanent 3-methyl group. This modification is not removed during peptide synthesis or cleavage and offers the significant advantage of increased resistance to enzymatic degradation.
The "orthogonal" nature of this strategy lies in the stability of the permanent 3-methyl group under the acidic conditions required to remove the Nα-Boc group and other acid-labile side-chain protecting groups. This allows for the selective deprotection of other residues while maintaining the integrity of the 3-methylhistidine side chain.
Key Applications:
-
Enhanced Proteolytic Stability: The 3-methyl group sterically hinders the approach of proteases, increasing the half-life of the peptide in biological systems.[1]
-
Modulation of Biological Activity: The altered steric and electronic properties of the imidazole ring can influence receptor binding and biological activity.[1]
-
Drug Development: A key building block in the synthesis of peptide-based drugs with improved pharmacokinetic properties.
Data Presentation: Comparative Stability and Performance
The choice of histidine derivative significantly impacts the stereochemical purity and stability of the final peptide. The following tables summarize key quantitative data.
Table 1: Racemization of Histidine Derivatives in Fmoc SPPS
| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |
| Fmoc-His(Boc)-OH | 50 | 10 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | 2 | >16 |
| Fmoc-His(Boc)-OH | 90 | 2 | 0.81 |
This data highlights the effectiveness of side-chain protection in suppressing racemization, a principle that also applies to the use of a permanent methyl group.
Table 2: Illustrative Impact of 3-Methylhistidine on Peptide Properties
| Peptide Analog | Modification | In Vitro Potency (EC₅₀, nM) | Proteolytic Half-Life (t½, min) |
| Analog A | Unmodified Histidine | 10.5 | 15 |
| Analog B | 1-Methylhistidine | 15.8 | 45 |
| Analog C | 3-Methylhistidine | 8.2 | 60 |
This table provides an illustrative example of how 3-methylhistidine incorporation can enhance proteolytic stability and modulate biological activity. Actual values are highly dependent on the specific peptide and biological system.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual steps for incorporating this compound into a peptide sequence using a standard Boc-SPPS strategy.
Materials:
-
This compound
-
Merrifield or other suitable resin for Boc-SPPS
-
Nα-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)
-
Cold diethyl ether
Protocol:
-
Resin Swelling:
-
Nα-Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
Dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[2]
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., Reagent K) to the resin. The 3-methyl group on the histidine side chain will remain intact under these conditions.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[2]
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm its molecular weight.
-
Visualizations
Figure 1: Workflow for Boc-SPPS incorporating this compound.
Figure 2: Logic of permanent modification vs. temporary protection.
Figure 3: Anserine's role in the ERK signaling pathway for melanogenesis.
References
Application Notes and Protocols for Microwave-Assisted Coupling of Boc-His(3-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in drug discovery and development, often imparting enhanced stability, altered receptor affinity, or unique conformational properties. 3-methylhistidine (3-Me-His) is one such modification, where the methylation of the imidazole ring can influence the peptide's physicochemical properties. The use of Nα-Boc-protected L-3-methylhistidine (Boc-His(3-Me)-OH) allows for its direct incorporation into peptide chains using Boc-strategy solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Microwave-assisted peptide synthesis has emerged as a powerful technique to accelerate the notoriously slow process of peptide chain elongation.[1] By utilizing microwave energy, reaction times for both deprotection and coupling steps can be significantly reduced, often leading to higher purity of the final peptide.[1][2] However, the elevated temperatures associated with microwave synthesis can exacerbate side reactions, most notably the racemization of amino acids. Histidine is particularly susceptible to racemization due to the catalytic effect of its imidazole side chain.[3] Protection of the τ (N-3) nitrogen of the imidazole ring, as in this compound, is a well-established strategy to mitigate this epimerization, even at elevated temperatures.[4]
These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences using both microwave-assisted solid-phase and solution-phase coupling methods.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₃O₄ | [5] |
| Molecular Weight | 269.30 g/mol | [5] |
| CAS Number | 61070-22-2 | [5][6] |
| Appearance | White powder | [7] |
| Purity (Typical) | ≥ 99% (HPLC) | [6] |
Table 2: Comparison of Typical Reaction Conditions for Microwave-Assisted vs. Conventional Peptide Coupling
| Parameter | Microwave-Assisted Coupling | Conventional Coupling | Reference |
| Coupling Time | 3 - 10 minutes | 1 - 4 hours | [2][8] |
| Deprotection Time | 3 - 5 minutes | 15 - 30 minutes | [2] |
| Temperature | 50 - 90 °C | Room Temperature | [4][8] |
| Coupling Efficiency | Generally higher | Variable, can be lower for difficult sequences | [1] |
| Racemization Risk (for His) | Higher without side-chain protection | Lower, but still a concern | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for the incorporation of this compound into a peptide sequence on a solid support using a microwave peptide synthesizer.
Materials:
-
This compound (commercially available from suppliers such as Bachem and BOC Sciences)[6][9]
-
Suitable solid support (e.g., Rink Amide resin for C-terminal amides)
-
Other Nα-Boc protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole) or Oxyma Pure
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., TFA/H₂O/TIS - 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.
-
Boc-Deprotection:
-
Drain the DMF.
-
Add 50% TFA in DCM to the resin and react for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a second portion of 50% TFA in DCM and react for 5 minutes at room temperature.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2-5 minutes.
-
Alternatively, use a DIC/HOBt or DIC/Oxyma coupling strategy.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation (e.g., 35-40 W) to raise the temperature to 75°C for 5-10 minutes.[8] Note: For histidine residues, to minimize any residual risk of racemization, a lower temperature of 50°C can be employed, potentially with a slightly longer coupling time.[4]
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, perform the final Boc deprotection (step 2).
-
Wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protocol 2: Solution-Phase Coupling
This protocol outlines the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid or peptide ester (e.g., H-Gly-OMe·HCl)
-
Coupling reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Additive: HOBt (1-Hydroxybenzotriazole)
-
Base: N-Methylmorpholine (NMM) or DIPEA
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous solutions for work-up: 5% citric acid, saturated sodium bicarbonate, brine
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in DCM or THF.
-
Neutralization: Add NMM (1.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add HOBt (1.1 eq.) and EDC·HCl (1.1 eq.).
-
Coupling Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for one cycle of microwave-assisted SPPS.
Caption: Workflow for solution-phase peptide coupling.
References
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. This compound | C12H19N3O4 | CID 7018763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shop.bachem.com [shop.bachem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-His(3-Me)-OH
Welcome to the technical support center for troubleshooting the solid-phase peptide synthesis (SPPS) of peptides containing Nα-Boc-L-histidine(3-methyl)-OH (Boc-His(3-Me)-OH). This resource is tailored for researchers, scientists, and drug development professionals to provide targeted guidance on overcoming challenges associated with the incorporation of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in coupling this compound?
The main difficulties in achieving complete coupling of this compound stem from:
-
Steric Hindrance: The presence of the Boc group on the α-amino group and the methyl group on the 3-position (τ-nitrogen) of the imidazole ring creates significant steric bulk. This bulk can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction kinetics.[1]
-
Electronic Effects: While the 3-methyl group helps to prevent racemization by locking the tautomeric state of the imidazole ring, it also increases the basicity of the ring, which can potentially influence side reactions.[1]
Q2: How can I detect incomplete coupling of this compound?
Incomplete coupling is typically monitored using a qualitative ninhydrin (Kaiser) test. A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines. A negative test (yellow or colorless) suggests that the coupling reaction is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify any deletion sequences.
Q3: Which coupling reagents are recommended for this compound?
-
Uronium/Aminium Reagents: HATU, HBTU, and HCTU are highly effective for difficult couplings.[1]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.
-
Carbodiimides with Additives: A combination of DIC with an additive like HOBt or Oxyma Pure can be effective, although they may be less potent than uronium/aminium or phosphonium reagents for highly hindered couplings.
Q4: Is racemization a significant concern with this compound?
Histidine derivatives are prone to racemization during activation. However, protection of the π-nitrogen (N-3) of the imidazole ring is a well-established strategy to suppress this side reaction. The methyl group in this compound serves this purpose. While direct quantitative data is limited, studies on the structurally similar Fmoc-His(3-Bum)-OH suggest that N-3 alkyl-type protection provides a high degree of chiral stability.[2][3] Therefore, racemization is expected to be less of a concern with this compound compared to histidine derivatives with an unprotected or τ-protected imidazole ring.
Troubleshooting Guide: Incomplete Coupling
Problem: Positive Ninhydrin test after coupling with this compound.
This indicates the presence of unreacted free amines on the peptide-resin. Follow the troubleshooting workflow below to address this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete coupling of this compound.
Detailed Troubleshooting Steps
| Issue | Possible Cause | Recommended Solution |
| Initial Coupling Failure | Insufficient reactivity of coupling reagent. | Perform a "double couple" by repeating the coupling step with fresh reagents. If the issue persists, switch to a more potent coupling reagent such as HATU or PyBOP. |
| Suboptimal reaction conditions. | Increase the coupling time (e.g., from 2 hours to 4 hours or overnight). A moderate increase in temperature (e.g., to 40-50°C) can also improve the reaction rate, but should be monitored to avoid potential side reactions. | |
| Peptide aggregation. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture containing DMSO to disrupt secondary structures. | |
| Poor resin swelling. | Ensure the resin is adequately swollen in the reaction solvent before the coupling step. | |
| Persistent Incomplete Coupling | Highly sterically hindered sequence. | If double coupling with a potent reagent and optimized conditions fails, it is advisable to cap the remaining unreacted amines with acetic anhydride to prevent the formation of deletion peptide sequences. |
| Reagent degradation. | Use fresh, high-quality amino acid and coupling reagents. Ensure solvents are anhydrous. |
Data Presentation
While specific quantitative data for the coupling efficiency of This compound is not extensively available, the following table provides a qualitative comparison of coupling reagents based on their known reactivity with sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Notes |
| HATU/HBTU/HCTU | Uronium/Aminium | Very High | Generally the most effective for difficult couplings. May cause guanidinylation of the N-terminus if used in excess. |
| PyBOP/PyAOP | Phosphonium | High to Very High | Excellent for suppressing racemization. Does not cause guanidinylation. |
| DIC + HOBt/Oxyma | Carbodiimide | Moderate | Cost-effective but may require longer reaction times or double coupling for hindered residues. |
The following table summarizes data on the impact of side-chain protection on histidine racemization, highlighting the effectiveness of N-π protection (similar to the 3-Me group).
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [2] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [2] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | [2] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | [2] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling in Boc solid-phase peptide synthesis.
Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Detailed Steps:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual acid.[4]
-
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) or DCM (2 x 5 minutes).
-
Wash the resin thoroughly with DMF to remove excess base.
-
-
Coupling of this compound (using HATU):
-
In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for completion. A negative (yellow) result indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Capping of Unreacted Amines
If a positive ninhydrin test persists after troubleshooting, capping is recommended to terminate the unreacted chains.
-
Washing: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
References
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids
Welcome to the technical support center for optimizing peptide coupling reactions involving sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of synthesizing peptides with challenging residues.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered" and which are common examples?
A1: Sterically hindered amino acids have bulky structural features near the site of peptide bond formation (the α-carbon and its associated amino and carboxyl groups). This bulkiness physically obstructs the coupling reaction, slowing it down and increasing the likelihood of incomplete reactions or side reactions.[1] Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[1]
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1][2]
-
N-methylated amino acids: These have a methyl group on the backbone nitrogen, which adds bulk and removes a hydrogen bond donor.[1][2][3]
-
Amino acids with bulky side-chain protecting groups: Such as Arginine (Arg) protected with Pbf, or Aspartic Acid (Asp) with large ester protecting groups.[1]
Q2: Why is my standard coupling protocol with DCC or DIC failing for a hindered residue?
A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[2][4] It is highly recommended to switch to a more powerful class of in-situ activating reagents like aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[2][4] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[2][4]
Q3: What are the most effective coupling reagents for sterically hindered amino acids?
A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[2] HATU and PyAOP are considered among the most efficient as they form OAt esters, which are more reactive than the OBt esters formed by reagents like HBTU or PyBOP.[2][5] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[2] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[2][4][6]
Q4: What is racemization and how can I minimize it during the coupling of hindered amino acids?
A4: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[3] To minimize racemization:
-
Choose the right reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1] Phosphonium-based reagents like PyBOP are also known for lower racemization levels.[3][7]
-
Use a weaker base: Consider using N-methylmorpholine (NMM) or collidine instead of a strong base like DIPEA.[3]
-
Limit pre-activation time: The longer an amino acid is in its activated state before coupling, the higher the risk of racemization.[1]
-
Avoid excessive heat: If using heat, optimize for the shortest time necessary to achieve a good yield.[3]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent.[8] This technique is used when a single coupling reaction is incomplete, which can be indicated by a positive ninhydrin or Kaiser test.[8][9] It is a common and effective strategy for driving difficult couplings involving sterically hindered amino acids to completion.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low or Incomplete Coupling Yield (e.g., positive Kaiser test) | Steric Hindrance: The residue being coupled is sterically bulky (e.g., Aib, Val, N-methylated amino acid).[1] | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, COMU, or PyAOP.[1][4] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[9] 3. Increase reaction time and/or temperature: Extend the coupling time (e.g., to 4 hours or overnight) or gently increase the temperature (e.g., to 30-40°C), being mindful of potential racemization.[4][9][10] 4. Use microwave-assisted synthesis: This can significantly improve coupling efficiency for difficult sequences.[4] |
| Peptide Aggregation: The growing peptide chain is clumping together on the solid support, blocking reactive sites.[2][3] | 1. Change the solvent: N-methylpyrrolidone (NMP) has better solvating properties than dimethylformamide (DMF).[4] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[4] 2. Incorporate backbone-modifying protecting groups: Use of Dmb- or Hmb-protected derivatives or pseudoproline dipeptides can disrupt aggregation. | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Unreacted amines from a failed coupling step react in a subsequent cycle. | 1. Implement capping: After an incomplete coupling, wash the resin and treat it with a capping agent like acetic anhydride in the presence of a base (e.g., pyridine or DIPEA) to acetylate any unreacted primary amines.[2] |
| Guanidinylation of the N-terminus | Excess Uronium/Aminium Reagent: Reagents like HBTU or HATU can react with the N-terminal amine, leading to chain termination.[5][9] | 1. Use a phosphonium-based reagent: PyBOP and PyAOP do not cause this side reaction.[5][9] 2. Use a stoichiometric amount of the uronium reagent relative to the amino acid.[9] |
| Presence of Diastereomeric Impurities | Racemization: Loss of stereochemical purity at the α-carbon during activation and coupling.[1] | 1. Minimize pre-activation time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation).[10] 2. Use a weaker base: Switch from DIPEA to NMM or 2,4,6-collidine.[10] 3. Choose a racemization-suppressing reagent/additive: Use reagents with HOAt or Oxyma additives.[3] |
Data Presentation: Coupling Reagent Performance
The following table summarizes the performance of various coupling reagents for sterically hindered amino acids.
| Reagent Class | Reagent | Relative Reactivity | Racemization Risk | Key Advantages | Potential Disadvantages |
| Carbodiimides | DIC/DCC | Low | Moderate to High | Cost-effective.[7] | Often inefficient for hindered couplings[2][4]; byproduct of DCC (DCU) is poorly soluble.[6] |
| Phosphonium Salts | PyBOP | High | Low | Efficient, avoids guanidinylation.[3][11] | Generally less reactive than HATU.[11] |
| PyAOP | Very High | Very Low | Highly effective, especially for N-methylated amino acids.[2][12] | Higher cost. | |
| Aminium/Uronium Salts | HBTU | High | Low | Widely used and effective for many difficult couplings.[1][2] | Can cause guanidinylation[11]; based on potentially explosive HOBt.[1] |
| HCTU | High | Low | More reactive than HBTU.[4] | Can cause guanidinylation. | |
| HATU | Very High | Low | Very fast and efficient, especially for difficult sequences.[1][5] | More expensive than HBTU; can cause guanidinylation[1][11]; based on potentially explosive HOAt.[1] | |
| COMU | Very High | Very Low | Excellent efficiency, improved safety profile (non-explosive), highly soluble.[1] | Higher cost; limited stability in solution.[11] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in peptide-grade DMF for 30 minutes. Drain the solvent.[10]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a tertiary amine base such as DIPEA (6 equivalents) in DMF.[2][10]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[10] The reaction time can be extended for particularly difficult couplings.[2]
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[9]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), consider a second coupling (Protocol 2).[9]
Protocol 2: Double Coupling Procedure
This protocol should be performed if Protocol 1 results in an incomplete coupling.
-
First Coupling: Follow steps 1-4 of Protocol 1.
-
Monitoring: After washing, perform a Kaiser test. If the result is positive, proceed to the second coupling.[9]
-
Second Coupling: Repeat steps 2-4 of Protocol 1 with a fresh solution of the activated amino acid and reagents.[4]
-
Final Wash: After the second coupling, wash the resin extensively with DMF.[2]
Protocol 3: Capping of Unreacted Amines
This protocol is used to prevent the formation of deletion sequences after an incomplete coupling.
-
Washing: After an incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[2]
-
Capping Solution: Prepare a solution of acetic anhydride and a base like pyridine or DIPEA in DMF.[2]
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[2] This will acetylate any unreacted primary amines.[2]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF.[2]
Visualizations
Caption: Mechanism of action for aminium and phosphonium coupling reagents.
Caption: Troubleshooting workflow for incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Managing Solubility of Boc-Protected Amino Acids in DMF
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with Boc-protected amino acids in N,N-Dimethylformamide (DMF) during chemical synthesis.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with Boc-protected amino acids.
Issue: My Boc-protected amino acid is not dissolving in DMF.
Before proceeding, ensure the following:
-
Compound Purity: Impurities can significantly impact solubility. If the purity of the Boc-protected amino acid is , consider purification methods such as recrystallization.[1]
-
Accurate Measurements: Double-check all calculations for mass and solvent volume to ensure the target concentration is correct.[1]
-
DMF Quality: Over time, DMF can degrade to form dimethylamine, which can affect solubility and downstream reactions. Use high-purity, amine-free DMF for best results.[2][3]
If the issue persists, follow these troubleshooting steps sequentially:
-
Mechanical Agitation:
-
Action: Vigorously vortex or stir the solution for an extended period (e.g., 10-15 minutes).[1]
-
Rationale: Simple agitation may be sufficient to dissolve stubborn particles.
-
-
Sonication:
-
Action: Place the vial in an ultrasonic bath for 5-10 minute intervals.[1]
-
Rationale: Sonication uses high-frequency sound waves to break apart solute aggregates and enhance solvation.
-
-
Gentle Warming:
-
Action: Gently warm the solution in a water bath to a temperature no higher than 40°C.[1]
-
Rationale: Increased temperature can improve the solubility of many compounds. However, exercise caution as excessive heat can lead to the degradation of the Boc-protected amino acid.[1] It is advisable to test this on a small scale first.
-
-
Employ a Stronger Co-Solvent:
-
Action: Add a small amount of a stronger polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to the DMF.[2] Start with a small percentage (e.g., 10% v/v) and incrementally increase if necessary.
-
Rationale: NMP and DMSO often have higher solvating power for challenging amino acids.[2][4] Be mindful that the co-solvent may need to be compatible with subsequent reaction steps.
-
-
Use a "Magic Mixture":
-
Action: For particularly difficult cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[1]
-
Rationale: This combination of solvents with varying polarities can often dissolve highly insoluble compounds.
-
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Which factors influence the solubility of Boc-protected amino acids in DMF?
A1: Several factors can affect solubility:
-
Amino Acid Side Chain: The polarity, size, and presence of additional protecting groups on the side chain are critical.[1] Amino acids with large, nonpolar, or bulky side chains often exhibit lower solubility in polar aprotic solvents like DMF.
-
Purity of the Amino Acid: Impurities can disrupt the crystal lattice and affect how the molecule interacts with the solvent.[1]
-
Quality of DMF: The presence of water or degradation products like dimethylamine in DMF can alter its solvent properties.[2][3]
-
Temperature: Generally, solubility increases with temperature, but this must be balanced against the thermal stability of the amino acid.[1]
-
Concentration: Exceeding the solubility limit of the amino acid in DMF will result in an undissolved solid.
Q2: Are there any common Boc-protected amino acids that are known to have poor solubility in DMF?
A2: Yes, some Boc-protected amino acids are notoriously difficult to dissolve. These often include those with large, hydrophobic, or rigid side chains. For example, derivatives of Tryptophan (Trp), Histidine (His), and Arginine (Arg) can sometimes present solubility challenges, especially with certain side-chain protecting groups.[][6]
Q3: My Boc-protected amino acid precipitated out of the DMF solution. What should I do?
A3: Precipitation can be caused by a change in temperature, solvent evaporation, or reaching the solubility limit.[1] To redissolve the precipitate, you can try:
-
Adding a small amount of a stronger co-solvent like DMSO.[1]
-
Gently warming the solution while agitating.[1]
-
Sonicating the solution.[1]
Q4: Can poor solubility of a Boc-protected amino acid affect my reaction outcomes?
A4: Absolutely. Incomplete dissolution of a Boc-protected amino acid is a direct cause of low coupling efficiency in solid-phase peptide synthesis (SPPS), as the reagent is not fully available to react.[1] This can lead to deletion sequences and a lower yield of the desired peptide.
Q5: Are there any alternatives to DMF for dissolving Boc-protected amino acids?
A5: Yes, N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF and is known to have a higher solvating power for many compounds.[2][3][4] Dichloromethane (DCM) is also frequently used in Boc chemistry protocols as it readily dissolves most Boc-protected amino acids and swells polystyrene-based resins well.[3] For very challenging cases, Dimethyl sulfoxide (DMSO) can be used, often as a co-solvent.[1][2]
Data Presentation
The following table provides a qualitative summary of the solubility of various classes of Boc-protected amino acids in common solvents used in peptide synthesis. It is important to note that actual solubility can vary based on the specific side-chain protecting group and experimental conditions.
| Amino Acid Class | DMF | NMP | DCM | DMSO |
| Aliphatic (e.g., Gly, Ala, Val, Leu, Ile) | Good | Excellent | Good | Excellent |
| Hydroxylated (e.g., Ser(tBu), Thr(tBu)) | Good | Good | Moderate | Excellent |
| Acidic & Amide (e.g., Asp(OtBu), Glu(OtBu), Asn(Trt), Gln(Trt)) | Good | Good | Moderate | Excellent |
| Basic (e.g., Lys(Boc), His(Boc), Arg(Pbf)) | Variable | Good | Poor | Good |
| Aromatic (e.g., Phe, Tyr(tBu), Trp(Boc)) | Variable | Good | Moderate | Excellent |
| Sulfur-containing (e.g., Cys(Trt), Met) | Good | Good | Good | Excellent |
| Proline | Excellent | Excellent | Excellent | Excellent |
This table is a general guide compiled from multiple sources. Empirical determination of solubility for your specific batch and conditions is recommended.[2]
Experimental Protocols
Protocol 1: Standard Dissolution of a Boc-Protected Amino Acid in DMF
This protocol describes the standard procedure for dissolving a Boc-protected amino acid in DMF for use in a coupling reaction during solid-phase peptide synthesis.
Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel, accurately weigh the required amount of the Boc-protected amino acid (typically 3-4 equivalents relative to the resin substitution) and the activating agent (e.g., HBTU, 3-4 equivalents).
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF.
-
Dissolution: Vortex or mix the solution until all solids are completely dissolved. Visually inspect the solution to ensure there are no suspended particles.[1] If the amino acid does not dissolve, proceed to Protocol 2.
-
Pre-activation: Add diisopropylethylamine (DIEA) (typically 6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.[1]
The following diagram outlines the standard dissolution and coupling workflow.
Protocol 2: Handling a "Difficult" or Poorly Soluble Boc-Protected Amino Acid
This protocol provides steps to address the solubilization of a Boc-protected amino acid that has proven difficult to dissolve using standard procedures.
Methodology:
-
Initial Attempt with a Stronger Solvent:
-
Attempt to dissolve the Boc-amino acid in a minimal amount of DMSO.
-
If successful, this stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP) before addition to the resin. Be mindful of the final DMSO concentration in the reaction.[1]
-
-
Using a Co-Solvent System:
-
Prepare a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), DMF, and N-Methyl-2-pyrrolidone (NMP).[1]
-
Attempt to dissolve the Boc-amino acid in this co-solvent mixture.
-
-
Employing Gentle Heating and Sonication:
-
Suspend the Boc-amino acid in the chosen solvent or co-solvent system.
-
Place the vessel in a sonicator bath and sonicate for 5-10 minutes.[1]
-
If still not dissolved, gently warm the solution in a water bath to no more than 40°C while continuing to mix.[1]
-
Once dissolved, allow the solution to cool to room temperature before proceeding with activation and coupling.
-
Note: When using heat, it is crucial to ensure the stability of the specific Boc-protected amino acid at the elevated temperature to avoid degradation.[1]
References
Technical Support Center: Minimizing D-Isomer Formation with Protected Histidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to D-isomer formation (racemization) during peptide synthesis, with a specific focus on the use of protected histidines.
Frequently Asked Questions (FAQs)
Q1: What is D-isomer formation and why is it a concern in peptide synthesis?
A1: D-isomer formation, or racemization, is the conversion of the naturally occurring L-amino acid into its D-enantiomer at the alpha-carbon during the synthesis process.[1] In peptide synthesis, particularly with sensitive amino acids like histidine, this leads to the incorporation of the incorrect stereoisomer into the peptide chain.[2][3] This can result in diastereomeric impurities that are often difficult to purify and can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[2][3]
Q2: Why is histidine particularly susceptible to racemization?
A2: Histidine is highly prone to racemization due to the chemical nature of its imidazole side chain.[2][4][5] The π-nitrogen of the imidazole ring can act as an internal base, abstracting the proton from the alpha-carbon of the activated amino acid.[2][4][5] This forms an achiral intermediate, and subsequent reprotonation can yield a mixture of both L- and D-isomers, compromising the stereochemical purity of the final peptide.[2][4]
Q3: How do side-chain protecting groups for histidine help in minimizing racemization?
A3: Side-chain protecting groups are crucial for preventing unwanted side reactions and minimizing racemization during peptide synthesis.[3][6] For histidine, the choice of protecting group is critical.[2] Protecting groups attached to the π-nitrogen of the imidazole ring are particularly effective at suppressing racemization by reducing the basicity of this nitrogen, thus hindering its ability to abstract the alpha-proton.[5][7][8]
Q4: Which protecting groups are most effective at preventing histidine racemization?
A4: The effectiveness of a protecting group in suppressing racemization varies significantly. Nπ-protected derivatives are generally superior. Here's a summary of commonly used protecting groups:
-
Highly Effective:
-
Boc (tert-Butoxycarbonyl): Fmoc-His(Boc)-OH is well-regarded for its superior ability to suppress racemization due to steric hindrance and electronic effects.[2][4]
-
Bom (Benzyloxymethyl) and Bum (t-Butoxymethyl): These groups, attached to the π-nitrogen, are also highly effective at preventing racemization.[4][6]
-
MBom (p-Methoxybenzyloxymethyl): This Nπ-protecting group has been shown to effectively eliminate side-chain-induced racemization.[9]
-
-
Moderately Effective:
-
Trt (Trityl): Fmoc-His(Trt)-OH is widely used due to its ease of use, but it offers only moderate protection against racemization as the protecting group is on the τ-nitrogen.[4][5][8]
-
Dnp (2,4-Dinitrophenyl): Used in Boc-SPPS, the electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, thereby suppressing racemization.[4]
-
-
Less Effective:
-
Bzl (Benzyl) and Tos (Tosyl): These are more traditional protecting groups and are generally more prone to racemization compared to modern alternatives.[4]
-
Troubleshooting Guide
Problem: I am observing a significant peak corresponding to a D-histidine isomer in my peptide's analytical chromatogram.
This issue indicates that racemization of the histidine residue occurred during the coupling step. The following troubleshooting steps can help identify the cause and prevent it in future syntheses.
| Potential Cause | Recommended Solution |
| Inappropriate Histidine Protecting Group | The choice of protecting group is a primary factor. If using Fmoc-His(Trt)-OH, consider switching to a more robust protecting group known for low racemization, such as Fmoc-His(Boc)-OH .[2][3] |
| Coupling Reagent and Additives | Certain coupling reagents, especially carbodiimides like DCC and DIC used alone, can promote racemization.[10] Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .[10][11][12] |
| Prolonged Activation Time | The longer an amino acid remains in its activated state, the higher the risk of racemization.[1] Avoid prolonged pre-activation times. Consider in situ activation where the protected amino acid is mixed with the coupling reagent just before addition to the resin.[13][14] |
| Elevated Coupling Temperature | Higher temperatures can accelerate the rate of racemization.[1][15] This is a particular concern in microwave-assisted peptide synthesis.[15][16] If possible, perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature). For microwave synthesis, lowering the temperature from 80°C to 50°C can limit histidine racemization.[15][16] |
| Excess Base | The presence of excess base can promote racemization.[10] Use the minimum amount of a sterically hindered base, such as diisopropylethylamine (DIEA), necessary to facilitate the coupling reaction.[1] |
Data Presentation: Quantitative Comparison of Racemization Levels
The degree of D-isomer formation is highly dependent on the protecting group, coupling conditions, and temperature. The following table summarizes quantitative data on the percentage of D-histidine formation for various protected histidine derivatives under different experimental conditions.
| Fmoc-His Derivative | Coupling Conditions | D-His Formation (%) | Reference |
| Fmoc-His(Trt)-OH | Microwave, 50°C, 10 min | 6.8 | [17] |
| Fmoc-His(Boc)-OH | Microwave, 50°C, 10 min | 0.18 | [17] |
| Fmoc-His(Trt)-OH | Microwave, 90°C | >16 | [17] |
| Fmoc-His(Boc)-OH | Microwave, 90°C | 0.81 | [17] |
| Fmoc-His(Trt)-OH | Standard SPPS | 2.88 | [17] |
| Fmoc-His(Boc)-OH | Standard SPPS | 1.29 | [17] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling with Racemization Suppression
This protocol outlines a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation (In Situ):
-
In a separate vessel, dissolve the Fmoc-protected histidine (e.g., Fmoc-His(Boc)-OH) (3-4 equivalents) and a coupling additive such as HOBt (3-4 equivalents) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-4 equivalents) to the amino acid solution.
-
Immediately add a hindered base such as DIEA (6-8 equivalents).
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts before proceeding to the next cycle.
Protocol 2: Analysis of D-Isomer Formation by Chiral HPLC
This protocol provides a general method for quantifying the extent of racemization.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Crude Peptide Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent for HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for separating peptide enantiomers.
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The exact gradient conditions must be optimized for the specific peptide.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired L-His containing peptide and the D-His diastereomer.
-
Integrate the peak areas for both isomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-His peptide) / (Area(L-His peptide) + Area(D-His peptide))] x 100[2]
-
Visualizations
Caption: Mechanism of Histidine Racemization.
Caption: Troubleshooting workflow for high D-isomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. peptide.com [peptide.com]
- 13. scite.ai [scite.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Bot Verification [merel.si]
Technical Support Center: TFA Cleavage of Peptides Containing 3-Methylhistidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the trifluoroacetic acid (TFA) cleavage of peptides containing 3-methylhistidine.
Frequently Asked Questions (FAQs)
Q1: What is 3-methylhistidine, and how does it differ from standard histidine during peptide synthesis?
3-Methylhistidine (3-MH) is a modified version of histidine where a methyl group is attached to the N-3 (tele) position of the imidazole ring. This modification has several implications for peptide synthesis and function:
-
Fixed Tautomer: Unlike natural histidine, which can exist in two tautomeric forms, 3-methylhistidine is locked into a single tautomeric state. This can influence hydrogen bonding capabilities.[1]
-
Increased Basicity: Methylation increases the basicity (pKa) of the imidazole ring.[1]
-
Steric Hindrance: The methyl group adds steric bulk, which can affect peptide conformation and interactions.[1]
During solid-phase peptide synthesis (SPPS), these properties can influence coupling efficiency and the peptide's susceptibility to certain side reactions during the final TFA cleavage.
Q2: What are the primary side reactions to expect during the TFA cleavage of peptides containing 3-methylhistidine?
While specific literature on 3-methylhistidine cleavage side products is limited, based on the known reactivity of the histidine imidazole ring and the general mechanisms of TFA cleavage, the primary anticipated side reaction is alkylation of the imidazole ring .
During TFA cleavage, acid-labile protecting groups (e.g., Boc, tBu, Trt) are removed, generating highly reactive carbocations.[2] These carbocations can be "scavenged" by nucleophilic residues in the peptide chain if not effectively neutralized by scavenger reagents in the cleavage cocktail. The imidazole ring of histidine is nucleophilic and susceptible to such alkylation. For 3-methylhistidine, the remaining unprotected nitrogen (N-1 or pros position) is a potential site for alkylation.
Common alkylating species include:
-
tert-butyl cations (+56 Da) from tert-butyl (tBu) protecting groups.
-
Trityl cations (+243 Da) from trityl (Trt) protecting groups.
Q3: How can I detect these side products?
The most effective way to detect side products is through mass spectrometry (MS) analysis of the crude peptide post-cleavage. Look for mass additions corresponding to the mass of the carbocation. For example, a +57 Da adduct on your peptide's mass spectrum could indicate tert-butylation. Reverse-phase high-performance liquid chromatography (RP-HPLC) will also likely show impurity peaks eluting close to the main product peak.
Q4: What is a scavenger cocktail, and why is it crucial for peptides with 3-methylhistidine?
A scavenger cocktail is a mixture of TFA and one or more nucleophilic reagents (scavengers) designed to trap reactive carbocations generated during cleavage.[2] This prevents these reactive species from modifying sensitive amino acid residues like 3-methylhistidine. The choice and concentration of scavengers are critical for obtaining a high-purity crude peptide.
Troubleshooting Guide
This guide addresses common issues observed during the TFA cleavage of peptides containing 3-methylhistidine.
| Issue | Potential Cause | Recommended Solution |
| Unexpected mass adducts in MS (e.g., +57 Da, +243 Da) | Alkylation of the 3-methylhistidine imidazole ring (or other sensitive residues) by carbocations due to insufficient or inappropriate scavengers.[2] | 1. Optimize the scavenger cocktail: For peptides with sensitive residues, a simple TFA/water mixture is often insufficient. Use a more robust cocktail like Reagent K. 2. Ensure fresh reagents: Scavengers can degrade over time. Use fresh, high-quality reagents for the cleavage cocktail. |
| Low yield of the desired peptide | 1. Incomplete cleavage: The peptide is not fully cleaved from the resin. 2. Re-attachment to the resin: Cations generated from the resin linker can be trapped by the peptide, causing it to re-attach. | 1. Increase cleavage time: Extend the cleavage reaction time to 3-4 hours. A small-scale trial cleavage can help determine the optimal duration. 2. Use appropriate scavengers: Triisopropylsilane (TIS) is particularly effective at scavenging trityl cations and preventing re-attachment. |
| Multiple peaks in HPLC close to the main product | 1. Incomplete removal of protecting groups. 2. Formation of various alkylated side products. | 1. Increase cleavage time and/or use a stronger scavenger cocktail. 2. Optimize HPLC gradient: A shallower gradient during purification may help resolve closely eluting species. |
Illustrative Data on Scavenger Effectiveness
| Cleavage Cocktail Composition | Peptide Sequence | % Desired Peptide | % Alkylated Side Product |
| 95% TFA, 5% Water | H-Trp-OH | 75% | 25% |
| 95% TFA, 2.5% TIS, 2.5% Water | H-Trp-OH | 90% | 10% |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | H-Trp-OH | >98% | <2% |
This is illustrative data to demonstrate the principle of scavenger efficacy.
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Peptide Precipitation
This protocol is a general guideline for the cleavage of peptides from the resin and removal of side-chain protecting groups.
-
Resin Preparation:
-
After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. A robust, general-purpose cocktail is Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[2]
-
For every 100 mg of resin, prepare 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved organic impurities.
-
-
Drying:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis (HPLC, MS) and purification.
-
Protocol 2: Analysis of Crude Peptide by RP-HPLC and Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (approx. 1 mg) in 1 mL of a suitable solvent (e.g., water with 0.1% TFA, or a mixture of water/acetonitrile).
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Detection: 220 nm.
-
Analyze the chromatogram for the main product peak and any impurity peaks.
-
-
Mass Spectrometry Analysis:
-
Analyze the crude peptide solution using a suitable mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Determine the molecular weight of the main peak and compare it to the theoretical mass of the desired peptide.
-
Identify the masses of any significant impurity peaks and correlate them with potential side products (e.g., +57 Da for tert-butylation).
-
Visualizations
References
Technical Support Center: Synthesis of Peptides with N-Methylated Residues
Welcome to the technical support center for peptide synthesis involving N-methylated residues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this challenging but rewarding area of peptide chemistry. N-methylation is a key strategy for enhancing the pharmacokinetic properties of peptide drug candidates, including metabolic stability and cell permeability.[1][2][3][4][5][6][7][8][9][10][11] However, the introduction of N-methyl groups presents unique synthetic challenges, primarily due to steric hindrance.[8][9][12][13]
This guide provides detailed troubleshooting advice, comprehensive FAQs, experimental protocols, and comparative data to help you improve your synthesis yields and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of N-methylated peptides, offering potential causes and solutions.
Problem 1: Low Coupling Yield or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue beads) or other amine tests (e.g., Bromophenol Blue test showing blue to green) after the coupling step, indicating unreacted free amines.[14][15]
-
Mass spectrometry (MS) analysis of the crude product shows significant deletion sequences (M-amino acid).[8][15]
Possible Causes & Solutions:
| Cause | Recommended Solutions |
| Steric Hindrance: The N-methyl group on the N-terminal residue of the growing peptide chain sterically hinders the incoming activated amino acid. This is especially problematic when coupling an N-methylated amino acid onto another N-methylated residue.[9][12][13] | 1. Choose a More Effective Coupling Reagent: Standard reagents may be insufficient. Use more potent coupling reagents known to be effective for sterically hindered couplings.[14][16][17][18] See the reagent comparison table below for options.2. Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.3. Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[15]4. Use Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions and improve yields for difficult sequences.[3] |
| Suboptimal Coupling Reagent: The chosen coupling reagent may not be powerful enough to overcome the steric barrier. | Switch to a uronium/aminium (e.g., HATU, HBTU) or phosphonium-based (e.g., PyAOP, PyBOP) reagent.[14][16][17][18] Halogenophosphonium reagents like PyBroP and PyCloP have also been shown to be highly efficient.[19] |
| Peptide Aggregation on Resin: The growing peptide chain, particularly if it is hydrophobic, can aggregate on the solid support, preventing reagents from accessing the reaction site.[5][20][21] | 1. Change the Synthesis Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can be better at solvating peptide chains.[21]2. Incorporate Solubilizing Agents: Add chaotropic salts (e.g., LiCl) or ethylene carbonate to the synthesis solvents to disrupt secondary structures. |
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting logic for diagnosing and resolving low coupling yields.
Problem 2: Side Reactions During Synthesis or Cleavage
Symptoms:
-
MS analysis shows unexpected mass peaks corresponding to side products.
-
Loss of an N-terminal acetylated N-methylamino acid after cleavage.[16]
-
Peptide fragmentation, especially between two consecutive N-methylated residues.[16]
-
Formation of diketopiperazines (DKPs).[16]
Possible Causes & Solutions:
| Side Reaction | Cause | Recommended Solutions |
| Diketopiperazine (DKP) Formation | The N-terminal dipeptide sequence is prone to cyclize and cleave from the resin, especially if a Pro or Gly is in the sequence. This is exacerbated by prolonged Fmoc-deprotection steps. | 1. Modify the Deprotection Strategy: Use a weaker base or shorter deprotection times for the third amino acid residue.2. Introduce a DMB-dipeptide: Couple the first two amino acids as a pre-formed 2,4-dimethoxybenzyl (DMB)-protected dipeptide to prevent cyclization. |
| Aspartimide Formation | When methylating a residue adjacent to an aspartic acid, prolonged exposure to bases like DBU during the on-resin methylation procedure can lead to aspartimide formation.[11][22] | Reduce the exposure time to DBU during the methylation step. A single treatment may be sufficient, avoiding the second DBU treatment often found in standard protocols.[11][22] |
| Fragmentation during Cleavage | The peptide backbone can be susceptible to cleavage at the sterically strained bond between two N-methylated residues under strong acidic conditions (TFA).[16] | 1. Reduce Cleavage Time: Minimize the time the peptide is exposed to the TFA cleavage cocktail.[16]2. Use a Milder Cleavage Cocktail: If side-chain protecting groups allow, consider using a lower concentration of TFA. |
| Racemization | Prolonged activation times or the use of certain bases can lead to epimerization of the activated amino acid, compromising the stereochemical integrity of the peptide.[12] | 1. Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin.2. Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to suppress racemization.[17] |
Problem 3: Poor Solubility and Aggregation During Purification
Symptoms:
-
Crude peptide pellet is difficult to dissolve in standard HPLC mobile phases (e.g., water/acetonitrile).[4][5]
-
Broad, tailing peaks during RP-HPLC analysis.[5]
-
Low recovery of the final product after purification.[5]
-
Precipitation of the peptide in the HPLC tubing or on the column during purification.[5]
Possible Causes & Solutions:
| Cause | Recommended Solutions |
| Increased Hydrophobicity: N-methylation removes a hydrogen bond donor and adds a lipophilic methyl group, significantly increasing the overall hydrophobicity of the peptide.[4][5][8] This leads to strong retention on C18 columns and poor aqueous solubility. | 1. Optimize Solubilization: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or isopropanol before diluting with the initial HPLC mobile phase.[4]2. Modify HPLC Conditions: Use a shallower gradient during elution to better separate the target peptide from hydrophobic impurities. Increase the column temperature (e.g., to 40-60 °C) to improve peak shape and reduce aggregation. |
| Intermolecular Aggregation: The increased hydrophobicity can promote self-association of peptide chains through hydrophobic interactions, leading to aggregation.[5] | 1. Use Organic Modifiers: Add organic modifiers like formic acid or hexafluoroisopropanol (HFIP) to the mobile phase to disrupt aggregation.2. Lower Peptide Concentration: Inject a more dilute solution of the crude peptide onto the HPLC to minimize on-column aggregation. |
Frequently Asked Questions (FAQs)
Q1: Why is synthesizing peptides with N-methylated residues so challenging? The primary challenge is steric hindrance.[9][12][13] The methyl group on the nitrogen of the N-terminal amino acid of the peptide chain physically blocks the approach of the incoming activated amino acid, slowing down the coupling reaction and often leading to incomplete acylation.[12] This effect is magnified when trying to couple two N-methylated amino acids consecutively.[14]
Q2: Which coupling reagents are best for N-methylated amino acids? Standard carbodiimide reagents like DCC or DIC are often inefficient. Uronium/aminium reagents and phosphonium salt-based reagents are highly recommended.
| Reagent Class | Examples | Efficacy & Notes |
| Uronium/Aminium | HATU, HBTU, HCTU, TBTU, COMU | Generally very effective. HATU is often considered one of the best due to its high reactivity and ability to minimize racemization.[14][17][18] COMU is a newer, safer alternative to HOBt/HOAt-based reagents.[18] |
| Phosphonium | PyBOP, PyAOP, PyBroP, PyCloP | Also highly effective. PyAOP is particularly noted for coupling N-methyl amino acids to other N-methyl amino acids.[16][17] PyBroP and PyCloP are very reactive but can sometimes lead to side reactions with Boc-protected amino acids.[14][19] |
Q3: Can I perform the N-methylation step directly on the resin-bound peptide? Yes, on-resin N-methylation is a common and effective strategy.[1][2][3][6][7] It avoids the need to synthesize and purchase individual N-methylated amino acid building blocks. The most common method involves a two-step process:
-
Sulfonylation: The N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: The sulfonamide is then methylated using a methylating agent (e.g., dimethyl sulfate) and a base.
-
Deprotection: The o-NBS group is removed to allow the next coupling reaction. Recent studies have shown this process can be significantly accelerated.[11][22]
On-Resin N-Methylation Workflow
Caption: General workflow for on-resin N-methylation of a peptide.
Q4: How does N-methylation affect the purification of my peptide? N-methylation significantly increases the hydrophobicity and lipophilicity of a peptide.[4][5] This leads to:
-
Stronger Retention: The peptide will bind more tightly to the C18 stationary phase in RP-HPLC, requiring a higher concentration of organic solvent (like acetonitrile) to elute.
-
Solubility Issues: The peptide may be less soluble in aqueous buffers, making sample preparation challenging.[4]
-
Aggregation: Increased hydrophobicity can cause the peptide to aggregate, leading to poor peak shape and low recovery.[5] You will likely need to develop a specific purification protocol involving organic solvents for initial dissolution and possibly shallower gradients and elevated column temperatures.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling to an N-Methylated Residue
This protocol describes a general method for coupling an Fmoc-protected amino acid to a resin-bound peptide with an N-methylated N-terminus.
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin substitution)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
DMF or NMP (synthesis solvent)
-
Peptide-resin with a free N-methyl amine terminus
Procedure:
-
Swell the peptide-resin in DMF or NMP for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (4 eq) in the synthesis solvent.
-
Add DIEA (8 eq) to the solution from step 2 and allow it to pre-activate for 5 minutes at room temperature.
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for at least 1 hour. For difficult couplings (e.g., N-Me-AA to N-Me-AA), extend the reaction time to 2-4 hours or perform a double coupling.
-
After the reaction, drain the vessel and wash the resin thoroughly with DMF (3-5 times).
-
Perform a completion check using a qualitative test like the Bromophenol Blue test (the Kaiser test will not work on the secondary N-methyl amine). A yellow color indicates complete coupling, while blue or green indicates incomplete coupling.[14]
-
If coupling is incomplete, repeat steps 5-8 (double coupling).
Protocol 2: On-Resin N-Methylation (Accelerated Method)
This protocol is based on recent literature that has significantly reduced the time required for on-resin methylation.[11][22]
Materials:
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)
-
4-Dimethylaminopyridine (DMAP) (10 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate
-
2-Mercaptoethanol
-
NMP
Procedure:
-
Sulfonylation (approx. 5-10 minutes):
-
In a separate vessel, dissolve DMAP (10 eq) and o-NBS-Cl (4 eq) in NMP for pre-activation.
-
Add the mixture to the resin-bound peptide (with a free primary amine) and shake for 5 minutes.
-
Wash the resin thoroughly with NMP (5 times).
-
-
Methylation (approx. 15-20 minutes):
-
Add a solution of DBU and dimethyl sulfate in NMP to the resin.
-
Shake for 15-20 minutes.
-
Wash the resin thoroughly with NMP (5 times).
-
-
o-NBS Deprotection (approx. 10 minutes):
-
Prepare a solution of 2-mercaptoethanol and DBU in NMP.
-
Add the solution to the resin and shake for 5-10 minutes.
-
Wash the resin thoroughly with NMP (5 times) to yield the N-methylated peptide, ready for the next coupling step.
-
Disclaimer: All protocols are provided as a general guide. Researchers should optimize conditions for their specific peptide sequences and laboratory equipment. Always follow appropriate safety procedures when handling chemical reagents.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis of N-methylated cyclic peptides. | Sigma-Aldrich [sigmaaldrich.com]
- 8. lifetein.com [lifetein.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. biotage.com [biotage.com]
- 22. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Capping Unreacted Amines in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the critical process of capping unreacted amines after difficult coupling reactions in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to cap unreacted amines after a coupling reaction?
A1: Capping is a crucial step to prevent the formation of deletion sequences. If an amino acid fails to couple to the growing peptide chain, the unreacted (free) amine will be available to react in the next coupling cycle. This results in a peptide that is missing one or more amino acids, which can be difficult to separate from the desired full-length peptide during purification, ultimately reducing the overall yield and purity of the final product.[1]
Q2: When should I consider capping?
A2: Capping is typically performed after a coupling reaction has been identified as incomplete. This is often determined by a colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[2] If the test is positive after one or even a second (double) coupling attempt, capping is recommended to permanently block the unreacted amines.[3]
Q3: What are the standard reagents used for capping?
A3: The most common capping solution consists of acetic anhydride and a non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[4] Acetic anhydride acetylates the free primary amines, forming a stable and unreactive amide bond.
Q4: Can I cap unreacted secondary amines, like proline?
A4: Yes, capping is also important for unreacted secondary amines like proline to prevent deletion sequences.[5] While the Kaiser test is not reliable for secondary amines, other tests like the Chloranil or Bromophenol Blue test can be used to monitor the coupling reaction.[3] The standard acetic anhydride capping procedure is also effective for secondary amines.
Q5: Are there alternatives to acetic anhydride for capping?
A5: Yes, several alternatives to acetic anhydride are available. This may be necessary due to national restrictions on acetic anhydride or if side reactions are observed with specific amino acids.[5] Alternatives include:
-
Propionic anhydride: This will add a propionyl group instead of an acetyl group.
-
N-acetylimidazole: A milder acetylating agent.
-
Activated acetic acid: Acetic acid activated with a coupling reagent like HBTU or DIC can be a milder alternative.[5]
-
Benzoyl chloride: Used in the presence of pyridine, this reagent can also be used for capping.[6]
Q6: How can I confirm that the capping reaction was successful?
A6: After the capping procedure, a colorimetric test should be performed to confirm the absence of free amines. For primary amines, a negative Kaiser test (beads remain colorless or yellow) indicates successful capping. For secondary amines, a negative Chloranil or Bromophenol Blue test should be observed.[3] If the test is still positive, the capping reaction should be repeated.[4]
Troubleshooting Guides
Issue: Positive Kaiser Test After Coupling
A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines.
Immediate Actions:
-
Perform a Double Coupling: Repeat the coupling reaction with fresh reagents to drive the reaction to completion.
-
Optimize Coupling Conditions: If the Kaiser test remains positive after a second coupling, consider the following:
-
Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents.
-
Switch to a More Potent Coupling Reagent: For difficult couplings, reagents like HATU, HCTU, or PyAOP can be more effective than standard reagents like HBTU or DIC.
-
Change the Solvent: Peptide aggregation can hinder coupling. Switching from DMF to solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or a mixture of DCM/DMF, can help disrupt aggregation.[3]
-
-
Proceed to Capping: If the Kaiser test is still positive after troubleshooting the coupling reaction, it is crucial to cap the remaining unreacted amines to prevent the formation of deletion peptides.
Issue: Capping Reaction Appears Ineffective (Kaiser test remains positive after capping)
If the Kaiser test is still positive after performing the capping protocol, consider the following:
-
Reagent Quality: Capping solutions, especially those containing acetic anhydride, should be prepared fresh before each use. Acetic anhydride can hydrolyze over time, reducing its effectiveness.
-
Reaction Time and Agitation: Ensure the capping reaction proceeds for a sufficient duration, typically 30 minutes, with gentle but thorough agitation to ensure the resin is fully suspended in the capping solution.[4]
-
Sufficient Reagent Excess: Use a significant excess of the capping reagents (e.g., 50 equivalents of acetic anhydride and pyridine relative to the resin substitution) to ensure the reaction goes to completion.[4]
-
Repeat the Capping Procedure: If the test remains positive, filter the resin, wash with DMF, and repeat the capping procedure with freshly prepared reagents.[4]
Data Presentation
While extensive quantitative data on the efficiency of various capping reagents is sequence-dependent and not widely published in comparative tables, the following table provides a qualitative and semi-quantitative comparison of common capping approaches.
| Capping Reagent/Method | Reagents | Typical Reaction Time | Relative Efficiency | Key Considerations |
| Standard Acetylation | Acetic Anhydride, Pyridine or DIPEA in DMF | 30 minutes | Very High (>99% for many sequences) | Most common and effective method. Acetic anhydride should be fresh.[7] |
| Propionylation | Propionic Anhydride, Pyridine or DIPEA in DMF | 30-60 minutes | High | A viable alternative if acetic anhydride is unavailable. May require slightly longer reaction times.[5] |
| N-acetylimidazole | N-acetylimidazole in DMF | 30-60 minutes | High | A milder alternative to acetic anhydride, which can be useful for sensitive peptide sequences. |
| Activated Acetic Acid | Acetic Acid, HBTU/DIPEA or DIC/HOBt in DMF | 30 minutes | High | Milder than acetic anhydride and avoids the use of a regulated reagent. Can be more expensive.[5] |
| Benzoylation | Benzoyl Chloride, Pyridine in DMF | 30-60 minutes | High | Another effective alternative, though less common than acetylation for routine capping.[6] |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol describes the standard procedure for capping unreacted primary and secondary amines on the resin after an incomplete coupling step.
Materials:
-
Peptide-resin with unreacted amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (fresh)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Sintered glass funnel or reaction vessel for SPPS
Procedure:
-
After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents and amino acids.
-
Prepare the capping solution fresh. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.[4]
-
Suspend the washed peptide-resin in the freshly prepared capping solution.
-
Gently agitate the reaction vessel at room temperature for 30 minutes to ensure the resin remains suspended.[4]
-
Filter the capping solution and wash the resin extensively with DMF (3-5 times) to completely remove excess capping reagents and byproducts.
-
Perform a colorimetric test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines) to confirm the absence of free amines. If the test is negative, proceed with the next deprotection step. If it remains positive, repeat the capping procedure.[3][4]
Protocol 2: Kaiser Test for Primary Amines
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Colorless/Yellow: Negative result, indicating the absence of free primary amines (complete coupling or successful capping).
-
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete peptide coupling.
Chemical Principle of Amine Capping
Caption: Acetylation of an unreacted primary amine using acetic anhydride.
References
Technical Support Center: Peptide Aggregation and Coupling Efficiency
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of peptide aggregation on coupling efficiency during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, peptide aggregation is the self-association of growing peptide chains attached to the resin.[1] This process is primarily driven by the formation of stable secondary structures, most commonly β-sheets, through inter-chain hydrogen bonding.[2][3][4] This phenomenon is a major cause of failure in synthesizing what are known as "difficult sequences".[5][6]
Q2: How does aggregation negatively impact coupling efficiency?
A2: Aggregation severely hinders the synthesis process by causing the peptide-resin complex to collapse and lose its optimal swollen state.[1][7][8][9] This collapse physically blocks reactive sites, impeding the diffusion of reagents to the terminal amine of the growing peptide chain.[4] The consequence is a dramatic decrease in the rates of both coupling and deprotection reactions, leading to failed or incomplete steps, which results in truncated sequences and significantly lower yields of the desired full-length peptide.[4][7]
Q3: Which types of peptide sequences are most prone to aggregation?
A3: While precise prediction is difficult, certain sequence characteristics are known to increase the risk of aggregation significantly.[1][2] These include:
-
Hydrophobicity: Stretches of contiguous hydrophobic amino acids (e.g., Val, Ile, Leu, Ala, Phe) are a primary cause.[2][10]
-
β-Branched Residues: Sequences rich in valine, isoleucine, and threonine promote both steric hindrance and β-sheet formation.[10]
-
Peptide Length: Aggregation is not typically observed before the fifth or sixth residue but becomes more probable as the chain elongates.[1][11]
Q4: How can I detect if aggregation is occurring during my synthesis?
A4: There are several key indicators of on-resin aggregation:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed or a failure of the resin to swell properly is a primary physical sign.[1][7]
-
Failed Qualitative Tests: Standard tests for free amines, like the Kaiser or TNBS test, may give false negatives because the aggregated chains prevent the reagents from reaching the amine groups.[7]
-
Monitoring Fmoc Deprotection: In continuous-flow synthesizers, a characteristic broadening and flattening of the UV absorbance peak during the Fmoc deprotection step is a reliable real-time indicator of aggregation.[2][7][12][13]
Troubleshooting Guide
Problem: My coupling reaction is incomplete or has failed, and I suspect aggregation. What should I do?
Solution: A systematic approach is required to diagnose and solve the issue. First, confirm the failure using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), proceed with the following troubleshooting strategies, starting with the simplest to implement.
Step 1: Optimize Reaction Conditions
-
Switch Solvents: Change the primary solvent from DCM or standard DMF to more polar, aggregation-disrupting solvents like N-Methylpyrrolidone (NMP) or add DMSO (up to 25%) to your DMF.[1]
-
Increase Temperature: Elevating the temperature (e.g., to 60-90°C) can provide enough energy to disrupt the hydrogen bonds causing aggregation.[1][14] Microwave-assisted synthesis is particularly effective at this.[2][10]
-
Extend Reaction Times: For difficult couplings, simply increasing the reaction time or performing a "double coupling" (running the same coupling step twice with fresh reagents) can help improve the outcome.[15]
Step 2: Employ Additives and Special Reagents
-
Use Chaotropic Salts: Before the coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to break up existing secondary structures.[1][10] Ensure you wash thoroughly with DMF afterward to remove the salt.[10]
-
Choose a More Potent Coupling Reagent: If using a standard reagent like DIC/HOBt, switching to a more efficient aminium/uronium salt-based reagent like HATU or HCTU can accelerate the coupling reaction, giving less time for aggregation to interfere.[10][16]
Step 3: Proactively Modify the Peptide Backbone (For Resynthesis) If the above methods fail, the most effective solution is often to resynthesize the peptide using a strategy that proactively prevents aggregation.
-
Incorporate Pseudoproline Dipeptides: Strategically inserting a pseudoproline dipeptide at intervals (e.g., every 6-8 residues) introduces a "kink" that effectively disrupts β-sheet formation.[2][5] The original Ser, Thr, or Cys residue is regenerated during final TFA cleavage.[2]
-
Use Backbone Protecting Groups: Incorporating an amino acid with a backbone protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) physically prevents the interchain hydrogen bonding required for aggregation.[1][2]
-
Select a Different Resin: Using a low-loading resin (e.g., 0.1-0.3 mmol/g) increases the physical distance between peptide chains.[3][10] Alternatively, PEG-based resins (e.g., TentaGel) improve the solvation of the growing peptide, which can reduce aggregation.[10]
Quantitative Data
The choice of strategy can significantly impact the final purity and yield of a difficult peptide.
Table 1: Comparison of Coupling Reagents for a Difficult Sequence
| Coupling Reagent | Crude Peptide Purity (%) | Yield (%) | Notes |
|---|---|---|---|
| DIC/HOBt | 50 | 45 | Standard, cost-effective reagent but may be insufficient for aggregation-prone sequences.[17] |
| HBTU/HOBt | 65 | 55 | More efficient than carbodiimide-based methods.[10][17] |
| PyBOP/HOBt | 72 | 65 | A phosphonium-based reagent showing good performance.[17] |
| HATU/HOAt | 75 | 68 | A highly efficient coupling reagent that often improves outcomes but may not fully resolve severe aggregation on its own.[10][17] |
Table 2: Impact of Synthetic Method on an Aggregation-Prone Peptide
| Synthetic Method | Crude Peptide Purity (%) | Yield (%) | Mechanism |
|---|---|---|---|
| Standard SPPS (HATU) | ~68-75 | ~68 | Efficient coupling helps, but aggregation still occurs, leading to incomplete reactions.[10] |
| Microwave-Assisted SPPS | >90 | >80 | Rapid heating effectively disrupts intermolecular hydrogen bonds, preventing aggregation and leading to high purity and yield.[10] |
Experimental Protocols
Protocol 1: Qualitative Kaiser Test for Free Primary Amines
This colorimetric test is used to monitor the completion of a coupling reaction. A positive result indicates the presence of unreacted primary amines, meaning the coupling was incomplete.
-
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
Ethanol, Pyridine.
-
Small glass test tube.
-
-
Procedure:
-
Collect a small sample of peptide-resin (a few beads) after the coupling step and wash thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Intense Blue/Purple Beads and Solution: Coupling has failed or is highly incomplete. Recoupling is necessary.[18]
-
Slightly Blue Beads, Colorless Solution: Coupling is incomplete. Consider extending coupling time or recoupling.
-
Colorless/Yellow Beads and Solution: Coupling is complete (no primary amines detected).
-
Protocol 2: Chaotropic Salt Wash to Disrupt Aggregation
This protocol is used immediately before a difficult coupling step to break up on-resin secondary structures.
-
Materials:
-
Chaotropic salt solution: 0.8 M NaClO₄ or LiCl in DMF.
-
Anhydrous DMF.
-
-
Procedure:
-
After the Fmoc-deprotection step and subsequent DMF wash, drain the reaction vessel.
-
Add the chaotropic salt solution to the peptide-resin and agitate for 15-30 minutes.
-
Drain the salt solution.
-
Wash the resin thoroughly with DMF (at least 5-6 times) to ensure complete removal of the chaotropic salt, as it can interfere with the subsequent coupling reaction.[10]
-
Proceed immediately with the coupling step.
-
Protocol 3: Manual Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pre-formed pseudoproline dipeptide to disrupt aggregation.
-
Materials:
-
Procedure:
-
Ensure the peptide-resin is well-swollen in DMF or NMP.
-
In a separate vial, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF/NMP.[11]
-
Add DIPEA to the vial, mix thoroughly, and immediately add the activated solution to the peptide-resin.[7][11]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
Confirm the reaction is complete using the Kaiser or TNBS test. If incomplete, the coupling step can be repeated.[7]
-
Wash the resin thoroughly with DMF and proceed to the next Fmoc-deprotection step. The native peptide backbone is restored during final TFA cleavage.[2][5]
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc-His(3-Me)-OH and Boc-His(1-Me)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of N-Methylated Histidine Derivatives for Optimal Peptide Synthesis
The incorporation of histidine into peptide sequences is a frequent necessity in the development of therapeutic peptides and other bioactive molecules. However, the unique chemical nature of histidine's imidazole side chain presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to its high propensity for racemization during the activation and coupling steps. The choice of protecting group for the imidazole side chain is therefore a critical determinant of the final peptide's purity, yield, and biological integrity.
This guide provides a detailed comparison of two N-methylated histidine derivatives, Boc-His(3-Me)-OH and Boc-His(1-Me)-OH , for use in Boc-SPPS. While direct, side-by-side comparative experimental data in the literature is limited, this guide leverages established principles of peptide chemistry, data from analogous compounds, and detailed experimental protocols to provide a comprehensive framework for informed decision-making.
Executive Summary: The Critical Role of Methylation Position
The fundamental difference between this compound and Boc-His(1-Me)-OH lies in the position of the methyl group on the imidazole ring. In this compound, the methyl group is on the N-3 (π, pi) nitrogen, whereas in Boc-His(1-Me)-OH, it is on the N-1 (τ, tau) nitrogen. This seemingly subtle distinction has profound implications for the stereochemical stability of the amino acid during peptide synthesis.
Protection of the N-3 (π) nitrogen is a well-established strategy to significantly suppress racemization. The lone pair of electrons on the unprotected N-3 nitrogen can act as an intramolecular base, abstracting the α-proton of the activated carboxylic acid and leading to the formation of a planar, achiral intermediate that readily racemizes. By methylating the N-3 nitrogen, this pathway is effectively blocked. In contrast, methylation at the N-1 position leaves the N-3 nitrogen's lone pair available to facilitate racemization.
Therefore, This compound is theoretically and, based on analogous data, practically superior to Boc-His(1-Me)-OH for minimizing racemization during peptide synthesis.
Understanding the Mechanism of Histidine Racemization
The propensity of histidine to racemize during coupling is a major concern in peptide synthesis. The mechanism involves the basic N-3 (π) nitrogen of the imidazole ring acting as an internal catalyst for the abstraction of the α-proton from the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield both the desired L-isomer and the undesired D-isomer.
Performance Comparison: Theoretical and Inferred Data
While direct comparative studies for the Boc-protected versions are scarce, extensive research on Fmoc-protected histidine derivatives provides strong evidence for the superiority of N-3 protection. Studies on Fmoc-His(3-Bum)-OH, a close structural analog of this compound, show significantly lower racemization compared to N-1 protected derivatives like Fmoc-His(1-Trt)-OH, especially under forcing coupling conditions.[1] It is reasonable to extrapolate that a similar trend holds for the Boc-protected counterparts.
| Parameter | This compound (N-3 Methylated) | Boc-His(1-Me)-OH (N-1 Methylated) | Rationale / Supporting Data |
| Racemization Suppression | High | Low to Moderate | Methylation at the N-3 position blocks the primary intramolecular base-catalyzed racemization pathway. Data on analogous Fmoc-His(3-Bum)-OH shows significantly reduced racemization compared to N-1 protected derivatives.[1] |
| Coupling Efficiency | Expected to be comparable to standard protected histidine derivatives. | Expected to be comparable to standard protected histidine derivatives. | The primary determinant of coupling efficiency is steric hindrance around the carboxylic acid and the N-terminus of the growing peptide chain. Both isomers present similar steric profiles in this regard. |
| Methyl Group Stability | High | High | The N-methyl group on the imidazole ring is stable to the standard TFA cleavage conditions used in Boc-SPPS. |
| Cost & Availability | May be less common and potentially more expensive. | May be more readily available and less expensive. | Synthesis of the pure 3-methyl isomer can be more complex than the 1-methyl isomer. |
Experimental Protocols
To provide a definitive comparison, a series of validation experiments are recommended. The following protocols outline a robust methodology for evaluating the performance of this compound and Boc-His(1-Me)-OH in a practical setting.
Experimental Workflow
Protocol 1: Synthesis of a Model Hexapeptide
Objective: To synthesize a model peptide containing either this compound or Boc-His(1-Me)-OH to evaluate coupling efficiency and racemization.
Materials:
-
Rink Amide resin
-
Boc-protected amino acids (including this compound and Boc-His(1-Me)-OH)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform standard Boc-SPPS cycles for the synthesis of the model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-His-Leu-NH₂).
-
For the histidine coupling step, use either this compound or Boc-His(1-Me)-OH.
-
Pre-activate the histidine derivative (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
After synthesis is complete, wash the resin thoroughly with DCM.
-
Cleave the peptide from the resin using the cleavage cocktail for 2 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Analysis of Crude Peptide Purity and Racemization
Objective: To determine the purity of the synthesized peptides and quantify the level of histidine racemization.
Materials:
-
Lyophilized crude peptides
-
RP-HPLC system with a C18 column
-
Mass spectrometer
-
Chiral HPLC column or access to an amino acid analysis service capable of separating D/L isomers.
Procedure:
-
Purity Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by RP-HPLC using a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at 220 nm. The purity is calculated as the percentage of the main peak area relative to the total peak area.[2][3][4]
-
-
Identity Confirmation:
-
Racemization Analysis:
-
Method A (Chiral HPLC of the peptide): Develop a chiral HPLC method to separate the diastereomeric peptides (containing L-His vs. D-His). Quantify the D-isomer by peak integration.
-
Method B (Analysis of Hydrolyzed Peptide):
-
Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Derivatize the resulting amino acids.
-
Analyze the derivatized amino acids by chiral gas chromatography or a dedicated amino acid analyzer to determine the ratio of D-His to L-His.[5]
-
-
Conclusion and Recommendations
The strategic choice of a side-chain protecting group for histidine is paramount for the synthesis of high-purity, stereochemically defined peptides. Based on fundamental chemical principles and supporting data from analogous compounds, This compound is the recommended choice over Boc-His(1-Me)-OH for minimizing racemization. The methylation of the N-3 (π) nitrogen effectively mitigates the primary pathway for epimerization during the critical coupling step.
For research and drug development professionals, the potential for higher purity and reduced diastereomeric contamination offered by this compound outweighs its potentially higher cost and lower availability, especially for the synthesis of therapeutic peptides where stereochemical integrity is non-negotiable. It is strongly recommended that researchers perform an internal validation using the protocols outlined above to confirm the superior performance of this compound within their specific synthetic contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. jpt.com [jpt.com]
A Comparative Guide to Boc-His(3-Me)-OH and Other Protected Histidines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into peptide sequences is a critical yet challenging step in solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is susceptible to racemization and other side reactions, which can compromise the purity, yield, and biological activity of the final peptide. The choice of protecting group for the histidine side chain is therefore a crucial decision to mitigate these issues. This guide provides an objective comparison of the performance of Nα-Boc-3-methyl-L-histidine (Boc-His(3-Me)-OH) with other commonly used Boc-protected histidine derivatives, supported by available experimental data and established chemical principles.
Executive Summary
Protecting the π-nitrogen (N-3) of the histidine imidazole ring is a well-established strategy to suppress racemization. This compound, with its N-3 methyl group, is expected to offer excellent protection against racemization. While direct quantitative comparative data for this compound is limited in the literature, its performance can be inferred from studies on the analogous Fmoc-His(3-Me)-OH and other N-π alkylated derivatives. This guide benchmarks this compound against standard alternatives like Boc-His(Tos)-OH, Boc-His(Bom)-OH, and Boc-His(Dnp)-OH, focusing on racemization, coupling efficiency, and procedural complexity.
Performance Comparison of Boc-Protected Histidine Derivatives
The selection of a suitable protected histidine derivative is a trade-off between racemization suppression, stability, cost, and the complexity of the synthesis workflow.
| Derivative | Protection Strategy | Key Advantages | Key Disadvantages | Racemization Potential |
| This compound | N-π-Methyl | Expected excellent suppression of racemization due to N-3 alkylation. | Limited direct comparative data available for the Boc derivative. | Very Low (Inferred) |
| Boc-His(Tos)-OH | N-τ-Tosyl | Commercially available and cost-effective. | The tosyl group is labile to HOBt, a common additive in coupling reactions, which can lead to in situ deprotection and subsequent side reactions.[1][2] | High |
| Boc-His(Bom)-OH | N-τ-Benzyloxymethyl | Highly effective at suppressing racemization.[2] | More expensive and difficult to prepare.[2] Cleavage with strong acids can generate formaldehyde, requiring specific scavengers. | Very Low |
| Boc-His(Dnp)-OH | N-τ-Dinitrophenyl | Robust protection, stable to TFA, and provides excellent suppression of racemization.[3] | Requires a separate, orthogonal deprotection step using thiolysis (e.g., thiophenol), which adds complexity and introduces highly colored byproducts.[3][4] | Low |
| Boc-His(Trt)-OH | N-τ-Trityl | Widely used and stable during synthesis.[5] | Prone to significant racemization, especially with prolonged activation times or the use of excess base.[3][6] | High |
Quantitative Data Summary
Direct quantitative head-to-head studies for Boc-protected histidine derivatives are less common than for their Fmoc counterparts. However, data from Fmoc-protected analogs provide valuable insights into the effectiveness of different protection strategies. N-π protection, as in this compound, is demonstrably superior in minimizing racemization.
Table 1: Racemization of Protected Histidine Derivatives During Peptide Synthesis (Data primarily from Fmoc-analog studies)
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% | [7] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% | [7] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% | [7] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% | [7] |
| Fmoc-His(3-Bum)-OH | Esterification with DCC/DMAP | 1.5% | [8] |
| Fmoc-His(1-Trt)-OH | Esterification with DCC/DMAP | 25.4% | [8] |
Note: Data for Fmoc-His(3-Bum)-OH is presented as a proxy for N-3 alkyl-type protection, suggesting that this compound would exhibit similarly low levels of racemization.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of protected histidine derivatives.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Comparing Protected Histidines
Objective: To synthesize a model peptide (e.g., Ac-Ala-His-Ala-NH₂) using different Boc-protected histidine derivatives to compare their performance.
Materials:
-
Rink Amide resin
-
Boc-protected amino acids (including this compound, Boc-His(Tos)-OH, Boc-His(Bom)-OH, Boc-His(Dnp)-OH, and Boc-His(Trt)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) (Note: use with caution for Boc-His(Tos)-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc removal if starting with Fmoc-Rink Amide resin)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Thiophenol (for Dnp removal)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (First and Third Residue):
-
Pre-activate Boc-Ala-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Histidine Coupling (Second Residue):
-
In separate reaction vessels, couple the different Boc-protected histidine derivatives (3 eq) using the same activation method as in step 3.
-
For Boc-His(Tos)-OH, perform the coupling without HOBt.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 min) to remove the Boc group. Wash the resin with DCM and DMF, and neutralize with 10% DIPEA in DMF.
-
Repeat Coupling and Deprotection Cycles for the subsequent amino acid.
-
N-terminal Acetylation: Treat the final peptide-resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Dnp Deprotection (for the relevant sample): Before cleavage, treat the Boc-His(Dnp)-OH containing peptide-resin with a solution of 20% thiophenol in DMF for 1 hour.
-
Cleavage and Final Deprotection: Treat the peptide-resin with the TFA cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and dry.
-
Analysis: Analyze the crude peptides by RP-HPLC and mass spectrometry to assess purity and identify the desired product.
Experimental Protocol 2: Analysis of Racemization by HPLC
Objective: To quantify the extent of racemization of the histidine residue in the synthesized model peptides.
Materials:
-
Crude peptides from Experimental Protocol 1
-
Reverse-phase HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% Acetonitrile with 0.1% TFA
-
Reference standards for the L-His and D-His containing peptides (if available)
Procedure:
-
Sample Preparation: Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis:
-
Inject the peptide solution onto the C18 column.
-
Elute with a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
The L-His and D-His diastereomers will typically have slightly different retention times, allowing for their separation and quantification.[9]
-
Integrate the peak areas of the two diastereomers to calculate the percentage of the D-isomer (racemization).
-
Percentage of D-isomer = [Area(D-His peak) / (Area(L-His peak) + Area(D-His peak))] x 100.
-
Visualization of Key Concepts
Logical Relationship of Protected Histidine Characteristics
Caption: Key characteristics of protected histidines in SPPS.
Experimental Workflow for Comparison
Caption: Workflow for comparing protected histidine performance.
Context of 3-Methylhistidine in Biology
While this compound is a synthetic building block, the 3-methylhistidine moiety has biological relevance, primarily as a biomarker.
Caption: Biological role of 3-methylhistidine.
Discussion and Recommendations
The primary challenge in utilizing histidine in SPPS is the prevention of racemization. The available data, largely from studies on Fmoc-protected analogs, strongly suggests that protection of the N-π nitrogen of the imidazole ring is the most effective strategy to minimize this side reaction.[7][8] Therefore, This compound is anticipated to be a superior reagent for maintaining stereochemical integrity compared to the more traditional N-τ protected histidines like Boc-His(Trt)-OH and Boc-His(Tos)-OH.
-
For syntheses where the highest stereochemical purity is paramount, This compound and Boc-His(Bom)-OH are the recommended choices. The choice between them may come down to commercial availability, cost, and the specific cleavage conditions planned.
-
Boc-His(Dnp)-OH offers a good balance of racemization suppression and stability, but the additional deprotection step adds complexity to the workflow.
-
Boc-His(Tos)-OH and Boc-His(Trt)-OH are more economical options but carry a significant risk of racemization, making them less suitable for the synthesis of long or complex peptides where purity is critical.
It is important to note that 3-methylhistidine is a post-translationally modified amino acid in biological systems and serves as a biomarker for muscle protein breakdown.[10][11][12][13] Its incorporation into synthetic peptides may be for studying the effects of this modification on peptide structure and function.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [merel.si]
- 8. benchchem.com [benchchem.com]
- 9. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into peptide sequences is a critical yet challenging step in the synthesis of many therapeutic peptides and complex organic molecules. The imidazole side chain of histidine is notoriously prone to racemization during the activation and coupling stages of solid-phase peptide synthesis (SPPS). This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are often difficult and costly to separate, potentially compromising the biological activity and overall efficacy of the final product. The choice of protecting group for the imidazole side chain is, therefore, a crucial decision to mitigate this risk.
This guide provides a detailed comparison of the racemization levels of two advanced histidine derivatives: Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH . While direct, head-to-head experimental data for Fmoc-His(3-Me)-OH is limited in publicly available literature, this guide leverages data from the structurally similar N-π-alkyl protected analogue, Fmoc-His(3-Bum)-OH , as a proxy to provide a comprehensive and data-supported comparison for researchers.
Executive Summary
Protecting the π-nitrogen (N-3) of the histidine imidazole ring is a well-established and highly effective strategy to suppress racemization. Both Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH employ this strategy, offering significant advantages over the traditional τ-nitrogen protected Fmoc-His(Trt)-OH.
-
Fmoc-His(Boc)-OH is extensively documented to provide excellent suppression of racemization, even under forcing conditions such as elevated temperatures commonly used in microwave-assisted peptide synthesis.[1]
-
Fmoc-His(3-Me)-OH , by virtue of its N-π-methylation, is strongly inferred to offer a comparable high level of chiral stability. Data from the analogous Fmoc-His(3-Bum)-OH shows very low racemization during challenging esterification reactions, supporting the efficacy of N-π-alkylation in preventing epimerization.[2][3]
For syntheses where the highest stereochemical purity is paramount, particularly for therapeutic peptides or sequences containing multiple histidine residues, both Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH represent superior choices over older generation protecting groups.
Mechanism of Histidine Racemization
The primary cause of histidine racemization is the basicity of the unprotected π-nitrogen of the imidazole ring. During the activation of the carboxylic acid for coupling, this nitrogen can act as an intramolecular base, abstracting the α-proton. This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield both the desired L-isomer and the undesired D-isomer.[1] Protecting the π-nitrogen sterically and electronically hinders this proton abstraction, thus preserving the stereochemical integrity of the histidine residue.
Quantitative Data on Racemization Levels
The following tables summarize the available quantitative data on the racemization of Fmoc-His(Boc)-OH and related N-π-protected histidine derivatives under various experimental conditions. This data highlights the significant reduction in D-isomer formation compared to the commonly used Fmoc-His(Trt)-OH.
Table 1: Racemization of Fmoc-His(Boc)-OH in Peptide Coupling
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Peptide Context |
| Fmoc-His(Boc)-OH | 50°C for 10 min | 0.18% [1] | Liraglutide |
| Fmoc-His(Trt)-OH | 50°C for 10 min | 6.8%[1] | Liraglutide |
| Fmoc-His(Boc)-OH | 90°C for 2 min | 0.81% [1] | Liraglutide |
| Fmoc-His(Trt)-OH | 90°C for 2 min | >16%[1] | Liraglutide |
| Fmoc-His(Boc)-OH | DIC/Oxyma | <1-2% [4] | Not Specified |
| Fmoc-His(Trt)-OH | DIC/Oxyma (at 55°C) | 31.0%[4] | Model Dipeptide |
Table 2: Racemization of N-π-Alkyl-Protected Histidine (Proxy for Fmoc-His(3-Me)-OH)
| Histidine Derivative | Reaction Conditions | % D-Isomer Formation |
| Fmoc-His(3-Bum)-OH * | Esterification (DCC/DMAP) | <0.5% [2] |
| Fmoc-His(1-Bum)-OH | Esterification (DCC/DMAP) | 12.0%[2] |
| Fmoc-His(1-Trt)-OH | Esterification (DCC/DMAP) | 11.0%[2] |
*Data for Fmoc-His(3-Bum)-OH is presented as a proxy for N-π-alkyl-type protection, as seen in Fmoc-His(3-Me)-OH.
Experimental Protocols
To ensure the reproducibility of racemization analysis, detailed and robust experimental protocols are essential. Below are representative methodologies for peptide synthesis and the subsequent analysis of histidine racemization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Racemization Analysis
This protocol outlines a general procedure for the synthesis of a model peptide to compare the racemization of different histidine derivatives.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin, 0.1 mmol scale).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling (Histidine Insertion):
-
For comparative analysis, run parallel syntheses.
-
Synthesis A (Fmoc-His(Boc)-OH): In a separate vial, dissolve 4 equivalents of Fmoc-His(Boc)-OH, 3.9 equivalents of a coupling agent (e.g., HBTU), and 4 equivalents of an additive (e.g., HOBt) in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA). Pre-activate for 2 minutes.
-
Synthesis B (Fmoc-His(3-Me)-OH): Follow the same procedure as Synthesis A, using Fmoc-His(3-Me)-OH.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a defined time and at a specific temperature (e.g., 2 hours at room temperature, or shorter times at elevated temperatures for microwave synthesis).
-
Wash the resin as described in step 2.
-
-
Chain Elongation:
-
Continue the peptide synthesis by repeating steps 2 and 3 for the remaining amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Chiral HPLC Analysis of Histidine Diastereomers
This method is used to separate and quantify the L-His and D-His containing peptide diastereomers from the crude product.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as an Astec® CHIROBIOTIC® T (teicoplanin-based), is highly effective for separating underivatized amino acid enantiomers.[5]
-
Mobile Phase: A typical mobile phase is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of an acidifier (e.g., 0.1% formic acid) to improve peak shape. A common starting condition is 70:30 (v/v) methanol:water with 0.02% formic acid.[6]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 15-25°C.
-
Detection: UV detection at 205-220 nm.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the crude peptide in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
If available, prepare standards of the corresponding peptide containing D-histidine to confirm retention times.
-
-
Data Analysis:
-
Inject the sample onto the equilibrated chiral HPLC column.
-
Integrate the peak areas for the desired peptide (containing L-histidine) and the diastereomeric impurity (containing D-histidine).
-
Calculate the percentage of the D-isomer using the following formula: % D-Isomer = [Area(D-His peptide) / (Area(L-His peptide) + Area(D-His peptide))] x 100
-
Conclusion and Recommendations
The experimental evidence strongly indicates that protection of the π-nitrogen of the histidine imidazole ring is a superior strategy for minimizing racemization during solid-phase peptide synthesis.
-
Fmoc-His(Boc)-OH is a well-validated and highly effective derivative for suppressing racemization, even under the demanding conditions of high-temperature microwave synthesis. Its use is strongly recommended for the synthesis of peptides where stereochemical purity is critical.[1][4]
-
While direct comparative data is not as abundant, the available information on N-π-alkyl protected derivatives like Fmoc-His(3-Bum)-OH strongly suggests that Fmoc-His(3-Me)-OH will also provide excellent protection against racemization.[2] It represents a viable and likely highly effective alternative to Fmoc-His(Boc)-OH.
For researchers, scientists, and drug development professionals, the higher initial cost of these advanced histidine derivatives is a sound investment that can lead to higher purity of the crude peptide, simplified purification processes, increased overall yield, and greater confidence in the stereochemical integrity of the final product. The choice between Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH may ultimately depend on factors such as commercial availability, cost, and specific downstream processing requirements.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 3-Methylhistidine Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 3-methylhistidine into synthetic peptides is a key strategy for enhancing metabolic stability and modulating biological activity. Rigorous purity assessment of these modified peptides is critical for ensuring the reliability of research data and the safety and efficacy of potential therapeutics. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), stands as the principal analytical technique for this purpose. This guide provides an objective comparison of common RP-HPLC methodologies, supported by established experimental principles, to aid in the selection and optimization of purity assessment protocols for 3-methylhistidine-containing peptides.
Comparison of Typical RP-HPLC Conditions for Peptide Purity Analysis
The purity of synthetic peptides is most commonly determined using RP-HPLC with UV detection.[1] The fundamental principle of RP-HPLC relies on the hydrophobic interaction between the peptide and the stationary phase.[2] The following table summarizes typical starting conditions that can be adapted for the analysis of 3-methylhistidine peptides.
| Parameter | Typical Condition | Alternative Condition | Rationale and Considerations for 3-Methylhistidine Peptides |
| Stationary Phase | C18 silica, 3-5 µm particle size, 100-300 Å pore size | C8, C4, Phenyl | C18 columns are the standard for their high hydrophobicity and resolving power for a wide range of peptides.[3][4] For very hydrophobic 3-methylhistidine peptides, a C8 or C4 column may provide better peak shape and faster elution. The pore size should be selected based on the peptide's size, with larger pores (300 Å) being suitable for longer peptides.[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid (FA) in Water | TFA is a strong ion-pairing agent that improves peak shape and resolution by masking residual silanol groups on the stationary phase and forming ion pairs with basic residues.[2][5] However, TFA can suppress ionization in subsequent mass spectrometry (MS) analysis. FA is a weaker ion-pairing agent that is more compatible with MS but may result in broader peaks for some peptides.[5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | 0.1% Formic Acid (FA) in Acetonitrile (ACN) | Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. |
| Gradient | Linear gradient, e.g., 5-60% B over 20-30 minutes | Shallow gradients (e.g., 0.5-1% B/min) | A generic scouting gradient is often used for initial method development to determine the approximate elution time of the peptide.[2] For resolving closely eluting impurities, a shallower gradient around the main peak is necessary. The presence of the methyl group on histidine may slightly alter the peptide's overall hydrophobicity, requiring minor adjustments to the gradient. |
| Flow Rate | 1.0 mL/min for analytical columns (4.6 mm ID) | 0.2-0.4 mL/min for narrow-bore columns | The flow rate should be optimized for the column diameter to ensure efficient separation. |
| Detection | UV absorbance at 214-220 nm | UV absorbance at 280 nm | The peptide bond absorbs strongly in the 214-220 nm range, making this the most universal detection wavelength for all peptides.[6] If the 3-methylhistidine peptide also contains aromatic amino acids (Trp, Tyr, Phe), detection at 280 nm can be used as a secondary wavelength.[7] |
| Column Temperature | 30-45 °C | Ambient or elevated temperatures | Operating at a controlled, elevated temperature can improve peak shape and reproducibility, and in some cases, help to resolve conformational isomers that can arise from N-methylation.[7] |
Mobile Phase Additives: A Critical Choice
The selection of an acidic modifier is crucial for achieving optimal chromatographic performance. The two most common choices, Trifluoroacetic Acid (TFA) and Formic Acid (FA), present a trade-off between chromatographic resolution and compatibility with mass spectrometry.
| Additive | Advantages | Disadvantages | Primary Application |
| Trifluoroacetic Acid (TFA) | Excellent ion-pairing agent, leading to sharp peaks and high resolution.[2][5] | Strong ion suppression in electrospray ionization mass spectrometry (ESI-MS).[5] Can be difficult to completely remove from the final product. | Routine purity analysis by HPLC-UV where high resolution is the primary goal. |
| Formic Acid (FA) | Volatile and highly compatible with ESI-MS, resulting in better signal intensity.[5] | Weaker ion-pairing agent, which can lead to broader peaks and lower resolution for some peptides.[5] | Purity analysis where online or subsequent offline mass confirmation of the main peak and impurities is required (LC-MS). |
Experimental Protocols
General RP-HPLC Method for Purity Assessment of a Synthetic 3-Methylhistidine Peptide
This protocol provides a starting point for the analysis of a novel 3-methylhistidine peptide. Optimization of the gradient and other parameters will likely be necessary.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent (e.g., water with a small amount of acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm, 120 Å.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B (linear gradient)
-
27-30 min: 95% B (column wash)
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the 3-methylhistidine peptide using the area percent method:
-
% Purity = (Area of the main peptide peak / Total area of all peaks) x 100.
-
-
Report the retention time of the main peak and the area percentages of all detected impurities.
Visualizing Workflows and Logic
HPLC Purity Assessment Workflow
The following diagram illustrates the typical workflow for assessing the purity of a synthetic 3-methylhistidine peptide using RP-HPLC.
Caption: General workflow for HPLC purity assessment of 3-methylhistidine peptides.
Troubleshooting HPLC of N-Methylated Peptides
The presence of N-methylation can sometimes lead to peak broadening or the appearance of multiple peaks due to the presence of cis/trans isomers of the methylated amide bond. The following decision tree outlines a logical approach to troubleshooting these issues.
Caption: Decision tree for troubleshooting multiple peaks in N-methylated peptide analysis.
References
Validating the Incorporation of 3-Methylhistidine in Synthetic Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids such as 3-methylhistidine into synthetic peptides is critical for achieving desired therapeutic properties. This guide provides an objective comparison of analytical techniques to validate the successful incorporation of 3-methylhistidine, supported by experimental data and detailed protocols. The strategic placement of a methyl group on the imidazole ring of histidine can significantly enhance proteolytic stability and modulate biological activity.[1] Rigorous validation is therefore an indispensable step in the development of peptide-based therapeutics.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to confirm the presence and position of 3-methylhistidine in a synthetic peptide. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput. The following table summarizes the key performance characteristics of the most common validation methods.
| Parameter | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) | Amino Acid Analysis (AAA) | Edman Degradation |
| Principle | Separation of peptide fragments by mass-to-charge ratio to confirm molecular weight and sequence. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[2][3][4][5][6][7][8] | Hydrolysis of the peptide into its constituent amino acids, followed by chromatographic separation and quantification.[9][10] | Sequential removal and identification of N-terminal amino acids.[11][12][13][14][15] |
| Primary Application | Confirmation of molecular weight, sequence verification, and quantification.[10][16] | Unambiguous identification of the modification site and conformational analysis.[6] | Determination of amino acid composition and quantification of 3-methylhistidine. | N-terminal sequence determination.[11][12][13] |
| Sensitivity | High (picomole to femtomole range).[17] | Moderate to low. | Moderate. | Moderate (picomole range).[17] |
| Throughput | High. | Low. | Moderate. | Low.[17] |
| Structural Information | Provides sequence and modification information.[4] | Provides detailed 3D structural and dynamic information.[4][6] | Only provides amino acid composition. | Provides N-terminal sequence. |
| Quantitative Accuracy | Good, especially with isotopic standards. | Good for relative quantification. | High. | Not typically used for quantification. |
| Key Advantage | High sensitivity and specificity for mass determination.[16] | Provides unambiguous structural information.[6] | Accurate quantification of total 3-methylhistidine content. | Confirms N-terminal sequence and position of the modified residue if near the N-terminus. |
| Limitations | Does not provide information on the 3D structure. | Lower throughput and requires larger sample amounts. | Destructive method; does not provide sequence information. | Limited to ~30-60 residues from the N-terminus; will not work if the N-terminus is blocked.[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of 3-methylhistidine incorporation. Below are protocols for solid-phase peptide synthesis and the key analytical techniques.
Solid-Phase Peptide Synthesis (SPPS) of a 3-Methylhistidine-Containing Peptide
This protocol outlines the manual Fmoc-based synthesis of a generic peptide incorporating 3-methylhistidine.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including Fmoc-His(3-Me)-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours to allow for coupling.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the molecular weight of the purified peptide using mass spectrometry.[1]
Mass Spectrometry (LC-MS/MS) for Sequence Verification
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Enzymatic Digestion (for longer peptides): For peptides longer than ~20 amino acids, perform an enzymatic digestion (e.g., with trypsin) to generate smaller fragments that are easier to analyze.
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the peptide or its fragments on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.
-
The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptide or its fragments (MS1 scan).
-
Selected ions are then fragmented, and the m/z of the resulting fragment ions are measured (MS2 scan).
-
-
Data Analysis: The resulting fragmentation pattern is used to determine the amino acid sequence and confirm the position of the 3-methylhistidine residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 0.1-1 mM) in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1) with a known pH.
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) NMR spectra on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Assign the resonances to specific protons, carbons, and nitrogens in the peptide.
-
The chemical shifts of the protons and carbons of the 3-methylhistidine residue will be distinct from those of standard histidine.
-
Through-space correlations from NOESY spectra can be used to determine the three-dimensional structure of the peptide and the orientation of the 3-methylhistidine side chain.
-
Amino Acid Analysis (AAA) for Quantification
-
Peptide Hydrolysis: Accurately weigh a sample of the peptide and hydrolyze it in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: Derivatize the resulting amino acid mixture with a reagent such as ninhydrin or phenylisothiocyanate to allow for detection.
-
Chromatographic Separation: Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.
-
Detection and Quantification: Detect the separated amino acids using UV-Vis or fluorescence detection. The amount of each amino acid, including 3-methylhistidine, is quantified by comparing the peak areas to those of known standards.
Visualizations
Experimental Workflow for Peptide Synthesis and Validation
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 8. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 1- and 3-methylhistidines, aromatic and basic amino acids in rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABRF ESRG 2005 Study: Identification of Seven Modified Amino Acids by Edman Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 16. ijsra.net [ijsra.net]
- 17. benchchem.com [benchchem.com]
Unraveling the Signature Fragmentation Patterns of 3-Methylhistidine Peptides in Mass Spectrometry
A comparative guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of 3-methylhistidine-containing peptides, offering insights into their unique fragmentation characteristics under common dissociation techniques. This guide provides a framework for confident identification and differentiation of this critical post-translational modification.
The post-translational modification of histidine to 3-methylhistidine (3-MH) serves as a vital biomarker for muscle protein catabolism. Its accurate identification and quantification within peptides by tandem mass spectrometry (MS/MS) are paramount for research in areas ranging from metabolic disorders to sports science. Understanding the specific fragmentation patterns of 3-MH-containing peptides is crucial for developing robust analytical methods and distinguishing this modification from other isobaric or near-isobaric species. This guide compares the fragmentation behavior of 3-methylhistidine peptides with their unmodified counterparts and other post-translationally modified peptides, providing experimental data and detailed protocols to aid in their analysis.
Distinguishing Features in Fragmentation
Mass spectrometry analysis of peptides relies on the predictable fragmentation of the peptide backbone and amino acid side chains upon activation. The most common techniques employed for this are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). Each method imparts energy to the peptide ion in a different manner, resulting in distinct fragmentation patterns that can provide complementary information for peptide identification and modification localization.
Collision-Induced Dissociation (CID)
In CID, peptide ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the amide bonds, generating b- and y-type ions. While CID is a robust method for peptide sequencing, the fragmentation of post-translationally modified peptides can sometimes be dominated by the loss of the modification itself.
For peptides containing unmodified histidine , a characteristic immonium ion is often observed at a mass-to-charge ratio (m/z) of 110.0718. This ion can serve as a diagnostic marker for the presence of histidine in a peptide sequence.
In the case of 3-methylhistidine-containing peptides , a key diagnostic feature is the transition of the precursor ion to a specific product ion. For the free amino acid, a multiple reaction monitoring (MRM) transition of m/z 170.1 → 124.1 is utilized for quantification, indicating a specific fragmentation pathway.[1][2] While detailed studies on the neutral loss of the methyl group from the 3-methylhistidine side chain within a peptide are not extensively documented in the reviewed literature, the stability of the methylated imidazole ring under CID conditions is a key consideration. Unlike some labile modifications, the methyl group on the histidine ring is generally stable.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. This process induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A significant advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID.
For unmodified histidine-containing peptides , ETD can induce characteristic neutral losses from the side chain. These include losses of C4H6N2 (82.05310 Da), C4H7N2 (83.05969 Da), and C4H8N2 (84.06875 Da).
The fragmentation of 3-methylhistidine-containing peptides under ETD is less well-characterized in the available literature. However, based on the behavior of other methylated amino acids, it is plausible that the methylated side chain would be retained on the fragment ions, allowing for precise localization of the modification. The absence of a prominent neutral loss of the methyl group would be a distinguishing feature compared to more labile modifications.
Comparative Data on Fragmentation Methods
While specific quantitative data directly comparing the fragmentation efficiencies of 3-methylhistidine peptides with other modified peptides is limited, general trends observed for post-translationally modified peptides can provide valuable insights.
| Fragmentation Method | Predominant Ion Types | Preservation of PTMs | Key Considerations for 3-MH Peptides |
| Collision-Induced Dissociation (CID) | b- and y-ions | Variable; can lead to neutral loss of labile modifications. | The methyl group on histidine is relatively stable. Look for the characteristic precursor-to-product transition. |
| Electron Transfer Dissociation (ETD) | c- and z-ions | Generally preserves labile PTMs. | Expected to retain the 3-methylhistidine modification on the peptide backbone, aiding in localization. |
Experimental Protocols
Accurate analysis of 3-methylhistidine-containing peptides requires optimized experimental protocols. Below are key considerations for sample preparation and LC-MS/MS analysis.
Sample Preparation
-
Protein Digestion: Proteins are typically digested into peptides using a specific protease, such as trypsin. Standard in-solution or in-gel digestion protocols can be employed.
-
Peptide Desalting: Prior to MS analysis, it is crucial to remove salts and other contaminants that can interfere with ionization. This is typically achieved using C18 solid-phase extraction (SPE) cartridges or tips.
LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for peptide separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the peptides from the column.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptide analysis.
-
MS/MS Method:
-
For Quantification (Multiple Reaction Monitoring - MRM):
-
For Identification and Fragmentation Pattern Analysis:
-
Employ data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
-
Utilize both CID and ETD fragmentation to obtain comprehensive sequence information and confirm the modification site.
-
-
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the fundamental differences in fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the analysis of 3-methylhistidine-containing peptides.
Caption: Comparison of CID and ETD fragmentation pathways for peptides.
References
A Comparative Guide to Coupling Reagents for N-Methylated Amino Acids
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of N-methylated amino acids into peptides is a critical step in the development of next-generation therapeutics. N-methylated peptides often exhibit enhanced metabolic stability, improved membrane permeability, and constrained conformations, which can lead to increased potency and selectivity. However, the steric hindrance and reduced nucleophilicity of the N-methyl group present significant challenges during peptide synthesis, often resulting in low yields and a high risk of racemization. The choice of coupling reagent is therefore paramount to overcoming these hurdles.
This guide provides an objective comparison of commonly used coupling reagents for the acylation of N-methylated amino acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison of Key Coupling Reagents
The selection of a coupling reagent has a dramatic impact on the efficiency of incorporating N-methylated amino acids. The following table summarizes the performance of several common reagents based on reported yields and their propensity to cause epimerization.
| Coupling Reagent | Activating Additive | Base | Typical Yield for N-Me Couplings | Racemization Risk | Key Characteristics & Notes |
| HATU | Internal (HOAt) | DIEA, Collidine | High | Low | Considered the gold standard for difficult couplings, including N-methylated amino acids, due to the high reactivity of the OAt-ester intermediate.[1][2] |
| HBTU | Internal (HOBt) | DIEA | Moderate to High | Moderate to High | Generally less effective than HATU for sterically hindered couplings; the OBt-ester is less reactive, leading to slower reactions and a higher risk of side reactions.[1][3] |
| COMU | Internal (Oxyma) | DIEA | High | Low | A third-generation uronium salt that is a safer and highly efficient alternative to benzotriazole-based reagents.[4][5] It shows performance comparable or superior to HATU and is highly soluble in DMF.[6] |
| PyAOP | Internal (HOAt) | DIEA | High | Low | A phosphonium salt reagent that is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[7][8] |
| PyBOP | Internal (HOBt) | DIEA | Moderate to High | Low | An effective phosphonium salt reagent, though it can be less efficient for coupling two adjacent N-methylated residues. |
| PyBrOP | None | DIEA | High | Moderate | A highly reactive phosphonium salt reagent developed specifically for difficult couplings to N-methyl amino acids.[5][9] |
| BOP-Cl | None | DIEA | Moderate | Moderate to High | An older reagent used for hindered couplings, but it can lead to significant racemization.[3] |
| Fmoc-AA-Cl | None (In situ formation) | Collidine | High | Low | In situ generated amino acid chlorides are highly reactive and can provide racemization-free coupling for N-methylated amino acids.[3] |
| DCC/DIC | HOBt, HOAt, Oxyma | N/A | Low to Moderate | High (without additives) | Generally not recommended for N-methylated amino acid coupling due to slow reaction rates and high racemization risk, though the addition of HOBt or HOAt can mitigate this.[7][10] |
Experimental Protocols
Successful incorporation of N-methylated amino acids is highly dependent on optimized experimental protocols that maximize coupling efficiency while minimizing side reactions. Below are detailed methodologies for key experiments.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
The following diagram illustrates a typical cycle for the incorporation of an N-methylated amino acid during Fmoc-based SPPS.
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Protocol 1: Coupling using HATU
HATU is widely regarded as one of the most effective reagents for coupling sterically hindered amino acids, including N-methylated residues.[1][11][3]
Materials and Reagents:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine) or Collidine
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF for the appropriate time.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents), HATU (3.9 equivalents), and a hindered base like collidine or DIEA (8 equivalents) in DMF. Allow this mixture to pre-activate for 1-5 minutes.[11][3]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The coupling of an N-methylated amino acid onto another N-methylated residue is particularly challenging and may require longer reaction times or a second coupling.[11]
-
Monitoring the Coupling: The completion of the coupling reaction should be monitored. The traditional ninhydrin test is not effective for secondary amines. The bromophenol blue test is a suitable alternative.[3]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[11]
Activation and Coupling Pathway using HATU
The superior performance of HATU is attributed to its mechanism of action, which involves the formation of a highly reactive OAt-active ester.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Boc-His(3-Me)-OH: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). While specific hazard information for Boc-His(3-Me)-OH is limited, a cautious approach is recommended based on data for analogous compounds.[1] All handling of solid this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[1]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | To prevent eye irritation from potential dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator (e.g., N95 dust mask) is recommended if dust is generated. | To avoid inhalation of dust, which may cause respiratory tract irritation.[1] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[1] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain. [1]
Waste Identification and Segregation
-
Waste Determination : The first step in proper disposal is to determine if the waste is hazardous under the Resource Conservation and Recovery Act (RCRA). This can be based on your knowledge of the chemical's properties or through analysis.[2]
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1] It should be kept separate from incompatible materials, particularly strong oxidizing agents.[1]
Waste Collection and Containerization
-
Solid Waste : Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[1]
-
Container Integrity : Ensure the waste container is in good condition and compatible with the chemical. It should be kept tightly sealed except when adding waste.[2]
Labeling and Storage
-
Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution. The label should clearly indicate that it is chemical waste.[1]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[1]
Final Disposal
-
Professional Disposal : Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[1]
-
Incineration : The final disposal method will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[1]
Experimental Workflow: Disposal of this compound
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This information is based on general laboratory safety principles and data from similar chemical compounds. Always consult your institution's specific waste disposal protocols and Environmental Health and Safety (EHS) office for guidance.
References
Personal protective equipment for handling Boc-his(3-ME)-OH
For laboratory professionals engaged in drug development and scientific research, ensuring a safe and compliant environment is paramount when handling chemical reagents. This guide provides crucial safety and logistical information for the handling of Boc-his(3-ME)-OH, a protected amino acid derivative. Adherence to these protocols is essential for mitigating risks and ensuring the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment must be worn to minimize exposure and prevent contamination. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side-Shields or Goggles | Chemical-resistant eye protection is necessary to prevent exposure from splashes or airborne particles.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. It is advisable to change them frequently, especially if contact with the substance is suspected.[1][3][4][5] |
| Body Protection | Laboratory Coat | A full-coverage lab coat should be worn to protect skin and clothing from potential contamination.[1][4][6] |
| Respiratory Protection | Dust Respirator (e.g., N95) or Fume Hood | Use a dust respirator in case of insufficient ventilation or when handling the powder outside of a fume hood.[3][4][5][7] |
| Foot Protection | Closed-Toe Shoes | Non-permeable shoes are required to prevent chemical contact with the feet.[1][4] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to control exposure to dust and aerosols.[4][6]
-
Weighing: When weighing the powdered compound, use anti-static techniques to minimize dispersion.[4]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from heat and sources of ignition.[8]
-
Hygiene: Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[8]
Disposal Plan:
The disposal of this compound and its containers must be treated as hazardous waste. Follow these steps for safe and compliant disposal:
-
Waste Collection: Collect all solid waste, including unused or expired product and contaminated disposables (e.g., weigh boats, gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container.[3][9]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for aqueous or solvent waste, as appropriate.[9] Do not pour chemical waste down the drain.[3]
-
Container Decontamination: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
Final Disposal: Arrange for the disposal of all hazardous waste containers through your institution's authorized hazardous waste management program, in accordance with local, state, and federal regulations.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. benchchem.com [benchchem.com]
- 4. biovera.com.au [biovera.com.au]
- 5. pppmag.com [pppmag.com]
- 6. biolongevitylabs.com [biolongevitylabs.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
